Captopril disulfide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-1-[(2S)-3-[[(2S)-3-[(2S)-2-carboxypyrrolidin-1-yl]-2-methyl-3-oxopropyl]disulfanyl]-2-methylpropanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O6S2/c1-11(15(21)19-7-3-5-13(19)17(23)24)9-27-28-10-12(2)16(22)20-8-4-6-14(20)18(25)26/h11-14H,3-10H2,1-2H3,(H,23,24)(H,25,26)/t11-,12-,13+,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKRXBCJAUKDCI-MQYQWHSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSSCC(C)C(=O)N1CCCC1C(=O)O)C(=O)N2CCCC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CSSC[C@@H](C)C(=O)N1CCC[C@H]1C(=O)O)C(=O)N2CCC[C@H]2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801024324 | |
| Record name | Captopril disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801024324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64806-05-9 | |
| Record name | Captopril disulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64806-05-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Captopril disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064806059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Captopril disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801024324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Proline, 1,1'-[dithiobis[(2S)-2-methyl-1-oxo-3,1-propanediyl]]bis | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.554 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CAPTOPRIL DISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y21D2C2453 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Elucidation of the Chemical Structure of Captopril Disulfide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Captopril, a potent angiotensin-converting enzyme (ACE) inhibitor, is susceptible to oxidation, leading to the formation of its primary degradation product, captopril disulfide. The presence of this disulfide impurity can impact the efficacy and safety profile of captopril formulations. A thorough understanding of the chemical structure and properties of this compound is therefore crucial for drug development, quality control, and regulatory compliance. This technical guide provides a comprehensive overview of the chemical structure elucidation of this compound, consolidating data from various analytical techniques. It includes a summary of spectroscopic and crystallographic data, detailed experimental methodologies, and visual representations of the synthetic pathway and analytical workflows.
Introduction
Captopril is an L-proline derivative that effectively treats hypertension and heart failure by inhibiting the angiotensin-converting enzyme.[1] A key structural feature of captopril is its thiol (-SH) group, which is essential for its biological activity but also renders the molecule prone to oxidation. This oxidation results in the formation of a disulfide-linked dimer, known as this compound.[2] The formation of this impurity is a critical concern in the manufacturing and storage of captopril-containing pharmaceuticals.
This guide details the analytical methodologies employed to confirm the chemical structure of this compound, providing researchers and drug development professionals with a core reference for its identification and characterization.
Synthesis and Formation
This compound is primarily formed through the oxidation of the sulfhydryl group of captopril. This process can occur spontaneously in the presence of oxygen, particularly in aqueous solutions, and can be accelerated by factors such as heat, light, and the presence of metal ions.[3]
A reported laboratory-scale synthesis involves hydrothermal conditions. In this method, an aqueous solution of captopril is heated in the presence of a catalyst, such as ZnSO4, to promote the formation of the disulfide.[4]
Experimental Protocol: Hydrothermal Synthesis of this compound
A detailed, step-by-step experimental protocol for the hydrothermal synthesis of this compound, including purification and comprehensive characterization of the final product, is not extensively detailed in the available literature. However, a general procedure can be outlined based on existing information[4]:
-
Reaction Setup: An aqueous solution of captopril (0.23 mmol in 8 mL of water) is mixed with an aqueous solution of zinc sulfate heptahydrate (ZnSO4·7H2O, 0.11 mmol in 8 mL of water) in a Teflon-lined acid digestion bomb.
-
Heating: The reaction vessel is heated to 87°C for 24 hours.
-
Cooling: The vessel is then allowed to cool slowly to room temperature (25°C).
-
Isolation: The resulting clear solution is transferred to a beaker and set aside for crystallization.
It is important to note that this protocol is a general guideline, and optimization of reaction conditions, purification techniques (such as recrystallization or chromatography), and comprehensive characterization of the resulting product are necessary to ensure the identity and purity of the synthesized this compound.
Spectroscopic Characterization
A combination of spectroscopic techniques is employed to elucidate the chemical structure of this compound.
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule. The key vibrational signatures for this compound are summarized in the table below. The most telling evidence for the formation of the disulfide is the disappearance of the S-H stretching vibration and the appearance of a new band corresponding to the S-S stretch.[5][6]
| Functional Group | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Reference |
| C=O (Carboxylic Acid) | Stretching | 1746 | 1742 | [5] |
| C=O (Amide) | Stretching | 1602 | 1600 | [5] |
| C-S | Stretching | - | 670 | [5] |
| S-H (in Captopril) | Stretching | ~2566 | ~2568 | [5] |
| S-S (in this compound) | Stretching | - | 512 | [5][6] |
Experimental Protocol: Vibrational Spectroscopy [5]
-
FT-IR Spectroscopy: Spectra are recorded on a Fourier-transform infrared spectrophotometer using KBr pellets. Data is typically collected in the range of 4000 to 400 cm⁻¹ with a spectral resolution of 4 cm⁻¹.
-
FT-Raman Spectroscopy: Spectra are acquired using a Fourier-transform Raman spectrometer equipped with a Nd:YAG laser operating at 1064 nm. A liquid nitrogen-cooled detector is used, and spectra are obtained with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. Electron spray ionization (ESI) is a common technique used for the analysis of captopril and its disulfide.
Experimental Protocol: LC-MS/MS
A general procedure for the analysis of captopril and its disulfide by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is as follows:
-
Chromatographic Separation: Separation is achieved on a C18 reversed-phase column.
-
Mass Spectrometric Detection: An ESI source is used in positive ionization mode. The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect the parent and product ions of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation, providing detailed information about the chemical environment of each atom in a molecule. However, a complete, tabulated, and assigned set of ¹H NMR and ¹³C NMR spectral data for this compound is not available in the reviewed scientific literature. While spectra for the parent compound, captopril, are well-documented, the corresponding detailed data for its disulfide dimer is a notable gap in the publicly available information.
Crystallographic Data
Single-crystal X-ray diffraction provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state. The crystal structure of this compound has been determined, confirming its dimeric nature and providing precise information on bond lengths, bond angles, and conformation.[8]
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [8] |
| Space Group | P2₁ | [8] |
Visualizing the Chemistry
Oxidation of Captopril to this compound
The formation of this compound from captopril is a straightforward oxidation reaction where two molecules of captopril are joined by a disulfide bond with the concomitant loss of two protons and two electrons.
Caption: Oxidation pathway of captopril to this compound.
General Experimental Workflow for Structure Elucidation
The process of elucidating the structure of this compound involves a series of interconnected experimental and analytical steps.
Caption: General experimental workflow for the structural elucidation of this compound.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Structural Studies of Captopril Drug, Using Thermal Analysis, mass Spectral Fragmentation and Semi- empirical MO- Calculations – Oriental Journal of Chemistry [orientjchem.org]
- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0015328) [hmdb.ca]
- 4. researchgate.net [researchgate.net]
- 5. sibran.ru [sibran.ru]
- 6. Vibrational spectroscopic studies on the disulfide formation and secondary conformational changes of captopril-HSA mixture after UV-B irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Captopril and its dimer this compound: comparative structural and conformational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Metabolic Pathway of Captopril to its Disulfide Form: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the in vitro metabolic conversion of captopril to its primary metabolite, captopril disulfide. The formation of this disulfide is a critical aspect of captopril's pharmacokinetics and is mediated by both enzymatic and non-enzymatic pathways. This document outlines the core mechanisms, detailed experimental protocols for their investigation, quantitative data, and visual representations of the metabolic processes and experimental workflows.
Introduction to Captopril Metabolism
Captopril, a potent angiotensin-converting enzyme (ACE) inhibitor, is widely prescribed for the management of hypertension and heart failure. Its therapeutic efficacy is intrinsically linked to its metabolic fate. A significant metabolic route for captopril is its oxidation to this compound. This conversion can occur non-enzymatically through auto-oxidation, a process that can be influenced by factors such as pH and the presence of metal ions. However, the predominant and more rapid pathway in a biological context is enzymatic, primarily involving a thiol-disulfide interchange mechanism.
Enzymatic Pathway: The Role of Glutathione and Thioltransferase
The enzymatic conversion of captopril to its disulfide form is a multi-step process primarily occurring in the liver. It involves the interplay of endogenous thiols, particularly glutathione (GSH), and is catalyzed by specific enzymes.
In the initial and rapid step, captopril undergoes a thiol-disulfide interchange with oxidized glutathione (GSSG) to form a mixed disulfide of captopril and glutathione (Captopril-SSG). This reaction is catalyzed by the enzyme thioltransferase (also known as glutathione:disulfide oxidoreductase)[1]. Subsequently, the Captopril-SSG mixed disulfide can react with another molecule of captopril to form this compound and release a molecule of GSH.
The key steps in the enzymatic pathway are:
-
Formation of Captopril-Glutathione Mixed Disulfide: Captopril (Cap-SH) + GSSG Thioltransferase⇌ Captopril-SSG + GSH
-
Formation of this compound: Captopril-SSG + Cap-SH ⇌ Captopril-S-S-Captopril + GSH
Studies have shown that the formation of the Captopril-SSG mixed disulfide is markedly accelerated in the presence of liver S9 fractions and GSSG, and this formation is significantly reduced by heat treatment, confirming its enzymatic nature[1].
Non-Enzymatic Pathway: Auto-Oxidation
Captopril can also undergo non-enzymatic conversion to its disulfide form through auto-oxidation. This process is generally slower than the enzymatic pathway. The rate of auto-oxidation is influenced by several factors, including:
-
pH: The rate of oxidation increases with increasing pH.
-
Oxygen Partial Pressure: Higher oxygen levels promote oxidation.
-
Metal Ions: The presence of metal ions, such as cupric ions, can catalyze the auto-oxidation process.
This non-enzymatic pathway is a consideration in the formulation and storage of captopril-containing solutions, as well as in in vitro experimental design where conditions might favor this reaction. Studies have shown that captopril dissolved in distilled water can form this compound, and this process is exacerbated by factors like UV-B irradiation[2].
Quantitative Data on In Vitro Metabolism
| Parameter | Value | Conditions | Reference |
| Enzyme Source | Rat Liver S9 Fraction | - | [1] |
| Substrates | Captopril, GSSG | - | [1] |
| Incubation Time | 60 min | 37°C | Hypothetical |
| Captopril Concentration | 100 µM | - | Hypothetical |
| GSSG Concentration | 1 mM | - | Hypothetical |
| S9 Protein Concentration | 1 mg/mL | - | Hypothetical |
| Rate of this compound Formation | 5.2 nmol/min/mg protein | pH 7.4 | Hypothetical |
| Apparent Km (Captopril) | 250 µM | - | Hypothetical |
| Apparent Vmax | 15 nmol/min/mg protein | - | Hypothetical |
Experimental Protocols
In Vitro Metabolism of Captopril using Rat Liver S9 Fraction
This protocol describes a typical in vitro experiment to measure the formation of this compound from captopril using a rat liver S9 fraction.
Materials:
-
Captopril
-
This compound (as a standard)
-
Rat liver S9 fraction
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Oxidized glutathione (GSSG)
-
Reduced glutathione (GSH)
-
Acetonitrile
-
Trifluoroacetic acid
-
HPLC system with UV or MS detector
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of captopril (e.g., 10 mM) in the assay buffer.
-
Prepare a stock solution of GSSG (e.g., 100 mM) in the assay buffer.
-
Prepare a stock solution of this compound (for standard curve) in the mobile phase.
-
Thaw the rat liver S9 fraction on ice.
-
-
Incubation:
-
In a microcentrifuge tube, combine the following on ice:
-
Potassium phosphate buffer (to a final volume of 1 mL)
-
Rat liver S9 fraction (to a final concentration of 1 mg/mL protein)
-
GSSG solution (to a final concentration of 1 mM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding captopril stock solution to achieve the desired final concentration (e.g., 100 µM).
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 100 µL) of the reaction mixture.
-
-
Reaction Termination and Sample Preparation:
-
Immediately add the aliquot to a tube containing an equal volume of ice-cold acetonitrile to precipitate the protein and stop the reaction.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a clean HPLC vial for analysis.
-
HPLC Analysis of Captopril and this compound
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with an ion-pairing agent like trifluoroacetic acid (e.g., 55:45:0.05 v/v/v Methanol:Water:Trifluoroacetic acid)[3].
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm[3] or Mass Spectrometry for higher sensitivity and specificity.
-
Injection Volume: 20 µL
Analysis:
-
Generate a standard curve by injecting known concentrations of this compound.
-
Inject the prepared samples from the in vitro metabolism assay.
-
Quantify the amount of this compound formed at each time point by comparing the peak area to the standard curve.
-
Calculate the rate of formation of this compound (e.g., in nmol/min/mg protein).
Experimental Workflow Visualization
Conclusion
The in vitro conversion of captopril to its disulfide form is a significant metabolic pathway that can be effectively studied using subcellular fractions such as liver S9. The primary enzymatic mechanism involves a thiol-disulfide interchange with oxidized glutathione, a reaction catalyzed by thioltransferase. Understanding the kinetics and experimental conditions of this pathway is crucial for drug development professionals in predicting the in vivo behavior of captopril and for researchers investigating its pharmacological and toxicological profiles. The protocols and data presented in this guide provide a comprehensive framework for conducting and interpreting in vitro studies of captopril metabolism.
References
- 1. In vitro studies on the metabolic pathway of SQ 14225 (Captopril) and mechanism of mixed disulfide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vibrational spectroscopic studies on the disulfide formation and secondary conformational changes of captopril-HSA mixture after UV-B irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Spontaneous Oxidation of Captopril to Captopril Disulfide in Aqueous Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the spontaneous oxidation of captopril in aqueous solutions, a primary degradation pathway that results in the formation of captopril disulfide. Understanding the kinetics, mechanisms, and influencing factors of this reaction is critical for the development of stable liquid formulations of this important angiotensin-converting enzyme (ACE) inhibitor.
Core Reaction Mechanism and Kinetics
The principal degradation of captopril in aqueous solution is the oxidation of its sulfhydryl (-SH) group.[1][2] This process involves the dimerization of two captopril molecules to form this compound, which has been identified as the sole or major degradation product under many conditions.[3][4][5]
The reaction is not a simple autoxidation but a complex process catalyzed by dissolved molecular oxygen and trace transition metal ions, particularly cupric (Cu²⁺) and ferric (Fe³⁺) ions.[3][4][6] The mechanism can proceed through the formation of reactive thiyl radical intermediates.[6][7] The kinetics of the oxidation are intricate and depend significantly on the concentration of captopril. A notable characteristic is a change in the reaction rate from first-order to zero-order as the captopril concentration decreases.[3][4][8] The specific concentration at which this transition occurs is a function of pH, oxygen partial pressure, and the concentration of catalytic metal ions.[3][4] However, in many experimental setups, the degradation follows an apparent first-order kinetic model.[5][8][9]
Key Factors Influencing Oxidation
The stability of captopril in an aqueous environment is not inherent but is profoundly influenced by several physicochemical parameters.
-
pH: The pH of the solution is the most critical factor governing the rate of oxidation.[2] Captopril exhibits maximum stability in acidic conditions, specifically at a pH below 4.0.[2][8] As the pH increases, the rate of degradation accelerates significantly.[2][3] This is attributed to the ionization of the sulfhydryl group to the more reactive thiolate anion.[2][10] Studies conducted in the pH range of 6.6 to 8.0 show the first-order degradation process becomes more predominant as pH rises.[3][4]
-
Catalytic Metal Ions: The presence of trace transition metal ions, such as Cu²⁺, can dramatically accelerate the oxidation of captopril.[3][4][11] The reaction kinetics show a first-order dependency on cupric ion concentration in the first-order regime and a second-order dependency in the zero-order regime.[3][4] These ions participate in a catalytic cycle, facilitating the transfer of electrons from the thiol to oxygen.[12]
-
Oxygen: As a key reactant, the concentration of dissolved oxygen directly impacts the degradation rate. The apparent first-order and zero-order rate constants both show a first-order dependency on the partial pressure of oxygen.[3][4] While not always essential for stability if a potent chelator is present, purging solutions with an inert gas like nitrogen can enhance stability.[8]
-
Temperature: Like most chemical reactions, the rate of captopril oxidation increases with temperature.[2] Stability studies are often performed at elevated temperatures (e.g., 50°C or 80°C) to accelerate degradation and facilitate kinetic analysis.[5][8]
-
Buffer Composition: The choice of buffering agent can have a significant impact. Buffers containing species capable of chelation, such as citrate, can sequester catalytic metal ions and thereby reduce the rate of oxidation compared to non-chelating buffers like acetate or phosphate.[5][8][9]
-
Stabilizing and Destabilizing Agents: The addition of chelating agents like disodium edetate (EDTA) is highly effective at stabilizing captopril solutions by sequestering metal ion catalysts.[2][8][13] Conversely, some excipients, including certain syrups and antioxidants, have been shown to hasten the decomposition process.[8][14][15]
Quantitative Data Summary
The following tables summarize the kinetic dependencies and the effects of various factors on the oxidation of captopril.
Table 1: Kinetic Dependencies of Captopril Oxidation
| Parameter | Reaction Regime | Order of Dependency | Citation(s) |
|---|---|---|---|
| Captopril Conc. | High Concentration | Apparent First-Order | [3],[4],[8] |
| Low Concentration | Apparent Zero-Order | [3],[4],[8] | |
| Oxygen Partial Pressure | First-Order & Zero-Order | First-Order | [3],[4] |
| Cupric Ion Conc. | First-Order | First-Order | [3],[4] |
| | Zero-Order | Second-Order |[3],[4] |
Table 2: Summary of Factors Affecting Captopril Stability
| Factor | Effect on Stability | Optimal Condition | Citation(s) |
|---|---|---|---|
| pH | Highly pH-dependent; stability decreases as pH increases. | pH < 4.0 | [8],[2] |
| Metal Ions (Cu²⁺, Fe³⁺) | Catalyze oxidation, significantly decreasing stability. | Absence of metal ions. | [3],[4],[6] |
| Temperature | Stability decreases as temperature increases. | Low temperature (e.g., 5°C). | [2],[15] |
| Chelating Agents (EDTA) | Increase stability by sequestering metal ions. | Presence of EDTA (e.g., 0.01-0.1%). | [8],[2],[13] |
| Buffer Type | Citrate buffer enhances stability compared to phosphate/acetate. | Citrate buffer. | [8],[5] |
| Vehicle | Aqueous solutions are more stable than syrup-based vehicles. | Purified water. |[14],[16] |
Experimental Protocols
Detailed and robust experimental design is essential for accurately studying captopril stability. Below are representative protocols for conducting a degradation study and for the subsequent analysis using HPLC.
-
Materials and Reagents:
-
Captopril Reference Standard
-
This compound Reference Standard
-
Buffer salts (e.g., citric acid, sodium phosphate)
-
Catalyst solution (e.g., copper(II) sulfate pentahydrate)
-
Chelating agent (e.g., disodium edetate, EDTA)
-
HPLC-grade water, methanol, and acetonitrile
-
Acids for pH adjustment (e.g., phosphoric acid)
-
-
Preparation of Solutions:
-
Buffer Preparation: Prepare buffer solutions (e.g., 0.1 M citrate buffer) at the desired pH (e.g., pH 6.0).
-
Stock Solutions: Accurately weigh and dissolve Captopril reference standard in the chosen buffer to prepare a stock solution (e.g., 1 mg/mL).
-
Reaction Solutions: Prepare the final reaction solutions by diluting the captopril stock solution with the buffer to the target initial concentration (e.g., 0.1 mg/mL).[5] If studying influencing factors, add precise amounts of catalyst (e.g., Cu²⁺) or stabilizer (e.g., EDTA) to these solutions.
-
-
Degradation Study Procedure:
-
Incubation: Place the reaction solutions in a constant temperature water bath or incubator set to the desired temperature (e.g., 50°C).[2] Ensure consistent conditions (e.g., controlled oxygen partial pressure if applicable).[3]
-
Sampling: Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Sample Quenching/Preparation: Immediately dilute the withdrawn sample with the mobile phase (or a suitably acidic solution) and store at a low temperature (e.g., 4°C) to halt further degradation prior to analysis.[13]
-
This protocol is representative of a modern, efficient UHPLC method for quantification.[17][18][19]
-
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system with a UV or PDA detector.
-
-
Chromatographic Conditions:
-
Column: Waters Acquity UHPLC BEH C18, 1.7 µm, 2.1 mm × 50 mm (or equivalent).[17][19]
-
Mobile Phase: Isocratic mixture of Methanol, Milli-Q water, and Trifluoroacetic acid (55:45:0.05 v/v/v).[17]
-
Flow Rate: 0.1 mL/min.[17]
-
Injection Volume: 0.8 µL.
-
Column Temperature: 25°C.
-
Expected Retention Times: Captopril (~1.7 min), this compound (~2.7 min).[17][18]
-
-
Preparation of Standards and Samples:
-
Standard Solutions: Prepare a series of calibration standards of both captopril and this compound in the mobile phase, covering the expected concentration range of the degradation samples.
-
Sample Preparation: Dilute the "quenched" samples from the degradation study with the mobile phase to fall within the linear range of the calibration curve. Filter through a 0.22 or 0.45 µm syringe filter before injection.[17]
-
-
Data Analysis:
-
Integrate the peak areas for captopril and this compound.
-
Calculate the concentration of captopril remaining at each time point using the calibration curve.
-
Plot the natural logarithm of the captopril concentration versus time to determine the apparent first-order rate constant (k) from the slope of the line (-k).
-
Conclusion
The spontaneous oxidation of captopril to its disulfide dimer is a multifaceted degradation process heavily dependent on the aqueous solution's physicochemical properties. The reaction is primarily driven by dissolved oxygen, catalyzed by trace metal ions, and is highly sensitive to pH, with maximal stability observed in acidic conditions (pH < 4). Effective stabilization of captopril in liquid formulations can be achieved by maintaining a low pH, controlling temperature, and, most critically, incorporating a chelating agent such as EDTA to sequester catalytic metal ions. The use of robust, stability-indicating analytical methods like HPLC is paramount for accurately characterizing the kinetics of this degradation and ensuring the quality and efficacy of captopril formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics and mechanism of captopril oxidation in aqueous solution under controlled oxygen partial pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics and Mechanism of Captopril Oxidation in Aqueous Solution Under Controlled Oxygen Partial Pressure | Semantic Scholar [semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Reactions of captopril and epicaptopril with transition metal ions and hydroxyl radicals: an EPR spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxyhalogen-sulfur chemistry: kinetics and mechanism of oxidation of captopril by acidified bromate and aqueous bromine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Characterization of the reaction products, kinetics and mechanism of oxidation of the drug captopril by platinum(iv) complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. scholar.ppu.edu [scholar.ppu.edu]
- 12. researchgate.net [researchgate.net]
- 13. chuv.ch [chuv.ch]
- 14. Stability of captopril in some aqueous systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Stability study of an aqueous formulation of captopril at 1 mg/ml] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Stability of captopril in some aqueous systems | Semantic Scholar [semanticscholar.org]
- 17. phmethods.net [phmethods.net]
- 18. researchgate.net [researchgate.net]
- 19. [2107.09724] Quantification of Captopril using Ultra High Performance Liquid Chromatography [arxiv.org]
Spectroscopic Properties of Captopril Disulfide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of Captopril disulfide, the primary oxidative metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Captopril. Understanding the spectral characteristics of this disulfide is crucial for impurity profiling, stability studies, and metabolic monitoring in drug development and quality control. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with methodologies for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound. Due to the restricted rotation around the amide bond, Captopril and its disulfide exist as a mixture of cis and trans isomers in solution, which can be distinguished by NMR. The trans-trans isomer is reported to be the most stable form.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by distinct signals for the methyl protons of the cis and trans isomers.
| Assignment | Chemical Shift (δ) in ppm | Isomer |
| Methyl Protons (-CH₃) | 1.17 | trans |
| Methyl Protons (-CH₃) | 1.19 | cis |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
¹³C NMR Spectroscopy
| Assignment | Predicted Chemical Shift (δ) in ppm |
| Carbonyl (Amide) | ~175 |
| Carbonyl (Carboxylic Acid) | ~177 |
| Proline Cα | ~61 |
| Proline Cβ | ~30 |
| Proline Cγ | ~25 |
| Proline Cδ | ~48 |
| Methine (-CH-) | ~45 |
| Methylene (-CH₂-S) | ~42 |
| Methyl (-CH₃) | ~18 |
Note: These are predicted values and should be confirmed by experimental data.
Experimental Protocol: NMR Spectroscopy
A general protocol for acquiring NMR spectra of this compound is as follows:
-
Sample Preparation: Dissolve a precisely weighed sample of this compound in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in an NMR tube. The concentration should be optimized for the instrument's sensitivity, typically in the range of 5-20 mg/mL.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a suitable probe.
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a suitable internal standard (e.g., TMS or the residual solvent peak).
Infrared (IR) Spectroscopy
FT-IR spectroscopy is a valuable technique for identifying the functional groups present in this compound and confirming the formation of the disulfide bond.
Key Spectral Features
The most significant change observed in the IR spectrum upon the oxidation of Captopril to its disulfide is the disappearance of the S-H stretching vibration and the appearance of a new band corresponding to the S-S bond.
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H Stretch (Carboxylic Acid) | 3300-2500 | Broad | |
| C-H Stretch | 2980-2870 | Medium | |
| S-H Stretch | ~2566 | Absent | Present in Captopril, disappears upon disulfide formation.[1] |
| C=O Stretch (Carboxylic Acid) | ~1745 | Strong | |
| C=O Stretch (Amide) | ~1650 | Strong | |
| S-S Stretch | ~512 | Weak | Diagnostic peak for disulfide bond formation.[1][2] |
Experimental Protocol: FT-IR Spectroscopy
A typical procedure for obtaining an FT-IR spectrum of solid this compound is as follows:
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which aids in its structural confirmation and identification in complex mixtures.
Molecular Ion and Fragmentation
The nominal molecular weight of this compound is 432.6 g/mol .[3][4] High-resolution mass spectrometry can provide a more accurate mass measurement. Electrospray ionization (ESI) is a common technique for the analysis of Captopril and its metabolites.
The fragmentation of this compound in MS/MS experiments can provide valuable structural information. While a detailed fragmentation scheme can be complex, some expected fragment ions are listed below.
| m/z | Proposed Fragment | Notes |
| 433.1 | [M+H]⁺ | Protonated molecular ion. |
| 218.1 | [M/2+H]⁺ | Cleavage of the disulfide bond with the addition of a proton to one monomeric unit. |
| 115.9 | [Proline-H]⁺ | A common fragment from the proline moiety. |
Note: The observed m/z values and their relative intensities can vary depending on the ionization method and collision energy.
Experimental Protocol: Mass Spectrometry
A general protocol for LC-MS/MS analysis of this compound is outlined below:
-
Sample Preparation:
-
Dissolve the this compound sample in a solvent compatible with the mobile phase (e.g., a mixture of water and acetonitrile with a small amount of formic acid).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Liquid Chromatography (LC):
-
Use a reverse-phase HPLC column (e.g., C18).
-
Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
Mass Spectrometry (MS):
-
Couple the LC system to a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Operate the ESI source in positive ion mode.
-
Acquire full scan MS data to identify the protonated molecular ion [M+H]⁺.
-
Perform tandem MS (MS/MS) experiments by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to obtain a fragmentation spectrum.
-
-
Data Analysis: Analyze the mass spectra to determine the m/z values of the parent and fragment ions and propose fragmentation pathways.
References
- 1. sibran.ru [sibran.ru]
- 2. Vibrational spectroscopic studies on the disulfide formation and secondary conformational changes of captopril-HSA mixture after UV-B irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C18H28N2O6S2 | CID 10002934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
Captopril Disulfide: A Comprehensive Technical Guide to its Role as a Potential Impurity in Captopril Formulations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of captopril disulfide, the primary degradation product of the angiotensin-converting enzyme (ACE) inhibitor, captopril. Captopril's therapeutic efficacy is intrinsically linked to its free sulfhydryl group, which is also the site of oxidative degradation leading to the formation of this compound. The presence of this impurity not only reduces the concentration of the active pharmaceutical ingredient (API) but can also lead to a noticeable sulfurous odor, potentially impacting patient compliance.[1] This guide details the formation, detection, and quantification of this compound, offering a valuable resource for those involved in the development, manufacturing, and quality control of captopril formulations.
Formation and Chemical Profile of this compound
This compound, also known as Captopril EP Impurity A, is formed through the oxidation of two captopril molecules.[2][3][4][5] The thiol (-SH) group of each captopril molecule is oxidized to form a disulfide (S-S) bond, resulting in a dimeric structure. This oxidative degradation is a key factor in the stability of captopril and can be influenced by several factors.
The chemical structure of this compound is 1,1'-[dithiobis[(2S)-2-methyl-1-oxo-3,1-propanediyl]]bis-L-proline, with the molecular formula C₁₈H₂₈N₂O₆S₂ and a molecular weight of 432.55 g/mol .[2][4][5] The formation of this compound is accelerated in the presence of oxygen and can be catalyzed by metal ions, such as cupric ions.[6][7] Studies have shown that the rate of oxidation is also dependent on the pH of the solution.[6]
Below is a diagram illustrating the oxidative formation of this compound from captopril.
Analytical Methodologies for Quantification
The quantification of this compound in captopril formulations is crucial for ensuring product quality and stability. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common and reliable analytical techniques for this purpose.
Experimental Protocol: HPLC/UHPLC Method
This section provides a detailed protocol for the determination of this compound in captopril tablets.
2.1.1. Reagents and Materials
-
Captopril Reference Standard (RS)
-
This compound Reference Standard (RS)
-
Methanol (HPLC grade)
-
Water (Milli-Q or equivalent)
-
Phosphoric acid or Trifluoroacetic acid (TFA)
-
0.45 µm membrane filters
2.1.2. Equipment
-
HPLC or UHPLC system with UV detector
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Sonicator
-
Centrifuge (optional)
2.1.3. Preparation of Solutions
-
Mobile Phase: A typical mobile phase consists of a mixture of methanol and water, with a small amount of acid (e.g., 0.1% phosphoric acid or 0.05% TFA) to adjust the pH. A common ratio is 55:45 (v/v) methanol to water.[8][9] The mobile phase should be filtered and degassed before use.
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Captopril RS in the mobile phase to obtain a known concentration (e.g., 1 mg/mL).
-
Impurity Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound RS in the mobile phase to obtain a known concentration (e.g., 0.03 mg/mL).
-
System Suitability Solution: Prepare a solution containing both Captopril RS (e.g., 1 mg/mL) and this compound RS (e.g., 0.03 mg/mL) in the mobile phase.
-
Sample Solution:
-
Weigh and finely powder not fewer than 20 captopril tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of captopril (e.g., 50 mg) and transfer it to a volumetric flask (e.g., 50 mL).[10]
-
Add a portion of the mobile phase (e.g., 30 mL) and sonicate for approximately 15 minutes to dissolve the active ingredient.[10]
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm filter, discarding the first few milliliters of the filtrate.
-
2.1.4. Chromatographic Conditions
| Parameter | HPLC | UHPLC |
| Column | C18, 4.6 mm x 250 mm, 5 µm | C18, 2.1 mm x 50 mm, 1.7 µm[8][9] |
| Mobile Phase | Methanol:Water:Phosphoric Acid | Methanol:Water:TFA (55:45:0.05 v/v/v)[8][9] |
| Flow Rate | ~1 mL/min | ~0.1 mL/min[8][9] |
| Detection | UV at 220 nm[8] | UV at 220 nm[8][9] |
| Injection Volume | 20 µL | 1-5 µL |
| Column Temp. | Ambient | Ambient |
2.1.5. System Suitability Inject the system suitability solution. The resolution between the captopril and this compound peaks should be not less than 2.0. The relative standard deviation (RSD) for replicate injections of the standard solution should be not more than 2.0%.
2.1.6. Analysis Inject the blank (mobile phase), standard solution, and sample solution into the chromatograph. Record the peak areas for captopril and this compound. Calculate the percentage of this compound in the sample using the following formula:
% this compound = (Area_impurity_sample / Area_standard_impurity) * (Conc_standard_impurity / Conc_sample) * 100
The following diagram illustrates the general experimental workflow for the analysis of this compound in tablets.
Regulatory Limits and Quantitative Data
Various pharmacopoeias specify limits for the content of this compound in captopril formulations. Adherence to these limits is mandatory for product release.
| Pharmacopoeia | Impurity Name | Limit |
| Brazilian Pharmacopoeia (6th Ed.) | This compound | Not more than 3.0%[10] |
| European Pharmacopoeia (EP) | Captopril Impurity A | Specified in monograph |
| United States Pharmacopeia (USP) | This compound | Specified in monograph |
A study analyzing commercial captopril tablets found varying levels of this compound. Notably, a perceptible sulfur odor was associated with disulfide content exceeding 0.5%.[10]
| Sample Description | This compound Content (%) |
| Commercial Tablets (within expiry) | < 3.0% |
| Expired Commercial Tablets | 4.4%[10] |
| Threshold for Perceptible Sulfur Odor | > 0.5%[10] |
Conclusion
The formation of this compound is a critical quality attribute for captopril drug products. Its presence indicates degradation of the active ingredient and can negatively impact patient acceptability due to the associated odor. Robust analytical methods, such as the HPLC/UHPLC protocol detailed in this guide, are essential for the accurate monitoring and control of this impurity. By understanding the formation mechanism and adhering to the established regulatory limits, researchers, scientists, and drug development professionals can ensure the quality, safety, and efficacy of captopril formulations.
References
- 1. Captopril | C9H15NO3S | CID 44093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Captopril EP Impurity A (this compound) - CAS - 64806-05-9 | Axios Research [axios-research.com]
- 5. klivon.com [klivon.com]
- 6. Kinetics and mechanism of captopril oxidation in aqueous solution under controlled oxygen partial pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetics and Mechanism of Captopril Oxidation in Aqueous Solution Under Controlled Oxygen Partial Pressure | Semantic Scholar [semanticscholar.org]
- 8. phmethods.net [phmethods.net]
- 9. [2107.09724] Quantification of Captopril using Ultra High Performance Liquid Chromatography [arxiv.org]
- 10. visaemdebate.incqs.fiocruz.br [visaemdebate.incqs.fiocruz.br]
Conformational Analysis of Captopril Disulfide in Solution: An In-depth Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Captopril, a potent inhibitor of the angiotensin-converting enzyme (ACE), undergoes oxidation to form its primary metabolite, Captopril disulfide. The therapeutic efficacy and metabolic fate of pharmaceuticals are intrinsically linked to their three-dimensional structure. In solution, this compound is not a single, rigid entity but exists as a dynamic equilibrium of multiple conformers. This guide provides a comprehensive technical overview of the conformational analysis of this compound in solution, synthesizing findings from nuclear magnetic resonance (NMR) spectroscopy, circular dichroism (CD), and computational modeling. We present detailed experimental protocols, quantitative data in structured tables, and logical diagrams to elucidate the conformational landscape of this critical metabolite.
Introduction: The Conformational Landscape of this compound
Captopril is an antihypertensive drug widely used in the treatment of cardiovascular diseases.[1][2] Upon administration, its sulfhydryl group can oxidize to form a disulfide dimer, this compound.[3][4] This dimer, being a significant metabolite, warrants detailed structural investigation. The molecule's flexibility primarily arises from the restricted rotation around the tertiary amide (acyl-proline) bond, leading to cis and trans isomers.
Due to the dimeric nature of this compound, three distinct conformational isomers can exist in solution: trans-trans, cis-trans, and cis-cis.[5] Understanding the equilibrium between these conformers, and the factors that influence it (such as pH), is crucial for comprehending its interaction with biological systems and its overall pharmacokinetic profile.
Experimental Methodologies & Protocols
The conformational analysis of this compound in solution relies on a combination of spectroscopic and computational techniques. Each method provides unique insights into the molecule's structure and dynamics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for studying the conformational equilibria of this compound in solution. Due to the slow interconversion (on the NMR timescale) between the cis and trans isomers around the amide bond, distinct sets of resonances are observed for each unique proton and carbon.[5][6]
Experimental Protocol:
-
Sample Preparation: this compound is dissolved in a suitable deuterated solvent, typically deuterium oxide (D₂O), to a concentration range of 0.04 M to 0.1 M.
-
pH Adjustment: The pD (the pH equivalent in D₂O) of the solution is adjusted using dilute DCl or NaOD to study conformational changes as a function of the ionization state of the carboxylic acid groups.
-
Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 200 MHz, 400 MHz, or 500 MHz).[7][8][9]
-
Data Acquisition: Standard one-dimensional proton and carbon spectra are recorded. For unambiguous assignments, two-dimensional experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) may be employed.
-
Data Analysis: The relative populations of the cis and trans isomers are determined by integrating the well-resolved signals corresponding to each conformer, such as the proline ring protons or the methyl protons of the 2-methylpropanoyl moiety.[5]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is sensitive to the chiral environment of a molecule and is used to study its overall three-dimensional structure. While detailed CD studies specifically isolating this compound are less common in the literature, the technique is extensively used to monitor Captopril and its degradation, where the disulfide is the primary product.[10][11]
Experimental Protocol:
-
Sample Preparation: A solution of Captopril (which will be analyzed for its disulfide product) is prepared in distilled water or a suitable buffer. Concentrations typically range from 10–80 μg/mL.[10][12]
-
Instrumentation: CD spectra are recorded on a spectropolarimeter equipped with a quartz cell of a specific path length (e.g., 1 cm).
-
Data Acquisition: Spectra are typically scanned in the far-UV region (e.g., 200–300 nm).[12] The CD spectrum of Captopril shows a characteristic negative peak around 210 nm.[13] Changes in this signal can indicate conformational alterations or the formation of degradation products like the disulfide.
-
Data Analysis: The ellipticity (θ) is measured as a function of wavelength. Derivative spectroscopy (e.g., second-order) can be used to enhance spectral features and improve sensitivity.[10][12]
Computational Modeling
Computational methods complement experimental data by providing insights into the minimum-energy conformations and the potential energy landscape of the molecule.
Experimental Protocol:
-
Structure Building: A starting 3D structure of this compound is built using molecular modeling software. The crystal structure can serve as a starting point.[14]
-
Conformational Search: A systematic search for low-energy conformers is performed using methods like Monte Carlo simulations (e.g., MCMM/low-mode sampling).[14][15]
-
Energy Minimization: The geometries of the identified conformers are optimized using a suitable force field (e.g., OPLS-2005) and an energy minimization algorithm (e.g., Truncated Newton Conjugate Gradient - TNCG).[14]
-
Solvation Model: To simulate the solution environment, a continuum solvation model (e.g., Generalized Born/Solvent Accessible, GB/SA) is applied to account for the effects of the aqueous phase.[14]
-
Analysis: The optimized structures are analyzed for their geometric parameters (dihedral angles, bond lengths) and relative energies to predict the most stable conformations in solution. Studies indicate that the optimized solution conformations differ significantly from those determined in the solid state by crystallography.[15]
Quantitative Conformational Data
NMR studies have provided precise quantitative data on the conformational equilibria of Captopril and its disulfide in aqueous solution.
Table 1: Isomer Ratios of this compound Precursor (Captopril) at Varying pD
| pD | E/Z (cis/trans) Ratio | Predominant Isomer | Reference |
| 2.3 | 1:9 | trans | [7] |
| 7.5 | 2:3 | trans | [7] |
Note: Data for the direct precursor, Captopril, is presented as it establishes the fundamental cis/trans equilibrium that governs the disulfide conformers. Studies indicate the conformation of the disulfide metabolite is similar to that of Captopril.[7] At physiological pH, approximately two-thirds of Captopril, whether free or in a disulfide form, exists in the trans conformation.[6]
Table 2: Comparison of Solid-State and Solution Conformations
| Feature | Solid-State (X-ray Crystallography) | Solution (Computational Modeling) | Reference |
| Proline Ring | Exists in envelope and slightly deformed half-chair conformations. | Differs from the crystallographically determined state. | [14][15] |
| Side Chain | Folded conformation. | Optimized conformations differ from the solid state. | [14][15] |
Visualization of Conformational Processes
Diagrams generated using Graphviz DOT language help visualize the key relationships and workflows in the conformational analysis of this compound.
Caption: Cis-trans isomerization around the acyl-proline amide bond.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Vibrational spectroscopic studies on the disulfide formation and secondary conformational changes of captopril-HSA mixture after UV-B irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 9. Nuclear magnetic resonance studies of the binding of captopril and penicillamine by serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Circular Dichroism Spectroscopy: A Facile Approach for Quantitative Analysis of Captopril and Study of Its Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ultraviolet (UV) absorption and circular dichroism (CD) spectra of captopril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Captopril and its dimer this compound: comparative structural and conformational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Captopril Disulfide: An In-depth Technical Guide to Degradation Pathways and Products
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation pathways of captopril, with a primary focus on its main degradation product, captopril disulfide. It delves into the mechanisms of degradation under various stress conditions, details the analytical methodologies for the identification and quantification of degradation products, and presents quantitative data from relevant studies. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development, formulation, and quality control of captopril-containing pharmaceuticals.
Introduction to Captopril and its Degradation
Captopril is an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure.[1] Its therapeutic effect is attributed to the presence of a thiol group, which is also the primary site of its chemical instability. The degradation of captopril is a significant concern in the pharmaceutical industry as it can lead to a loss of potency and the formation of potentially harmful impurities. The principal degradation product of captopril is its symmetrical disulfide, this compound (CD).[2][3] Understanding the degradation pathways and the factors that influence them is crucial for ensuring the safety, efficacy, and stability of captopril formulations.
Primary Degradation Pathway: Oxidation to this compound
The most prevalent degradation pathway for captopril is the oxidation of its sulfhydryl (-SH) group to form a disulfide (-S-S-) bond, resulting in the formation of this compound.[4][5] This oxidation can be initiated by atmospheric oxygen and is influenced by several factors, including pH, temperature, and the presence of metal ions.
Factors Influencing Oxidation
pH: The rate of oxidation of captopril is highly pH-dependent. It is most stable in acidic conditions, with maximum stability observed at a pH below 4.0.[6] As the pH increases, the thiol group becomes more ionized, rendering it more susceptible to oxidation.[6]
Temperature: An increase in temperature accelerates the rate of captopril degradation.[6]
Metal Ions: Trace metal ions, particularly cupric ions (Cu²⁺), can catalyze the oxidation of captopril.[7][8] The presence of chelating agents, such as ethylenediaminetetraacetic acid (EDTA), can enhance the stability of captopril solutions by sequestering these metal ions.[6]
Oxygen Partial Pressure: The rate of oxidation is also dependent on the partial pressure of oxygen.[7]
Other Degradation Pathways and Products
While this compound is the primary degradation product, other pathways can occur under specific conditions, leading to the formation of different impurities.
Photodegradation
Exposure to light, particularly UV radiation, can lead to the degradation of captopril. The major photodegradation product identified is captopril sulfonic acid.[2][9]
Hydrolysis
Although oxidation is the predominant degradation pathway, hydrolysis of the amide bond in the captopril molecule can also occur, particularly under strong acidic or basic conditions.
Quantitative Analysis of Captopril Degradation
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods. The following tables summarize quantitative data from various studies on captopril degradation under different stress conditions.
Table 1: Summary of Captopril Degradation under Forced Conditions
| Stress Condition | Reagents/Parameters | Duration | Captopril Degradation (%) | Major Degradation Product(s) | Reference |
| Acid Hydrolysis | 1 M HCl | - | Appreciable | This compound | [10] |
| Alkaline Hydrolysis | 0.1 M NaOH | - | Appreciable | This compound | [10] |
| Oxidative | 3% v/v H₂O₂ | 1 hour | Appreciable | This compound | [10][11] |
| Thermal | 60°C - 100°C | 6 hours | Temperature-dependent | - | [11] |
| Photolytic | Sunlight/UV light | - | Appreciable | This compound, Captopril Sulfonic Acid | [2][9][10] |
Table 2: Stability of Captopril in Aqueous Solution at 32°C
| pH | Oxygen Partial Pressure (mm Hg) | Cupric Ion Concentration | Reaction Order | Apparent Rate Constant | Reference |
| 6.6 - 8.0 | 90 - 760 | With and without | First to zero-order transition | Dependent on pH, O₂ pressure, and Cu²⁺ concentration | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the analysis of captopril and its degradation products.
Stability-Indicating HPLC Method
Objective: To separate and quantify captopril from its degradation products.
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions:
-
Column: Luna C8, 5µm packing, 4.6 mm x 250 mm[12]
-
Mobile Phase: Water:Acetonitrile:Tetrahydrofuran:Methanesulfonic acid (80:10:10:0.1 v/v/v/v)[12]
-
Flow Rate: 1.0 mL/min[12]
-
Detection Wavelength: 220 nm[12]
-
Injection Volume: 20 µL[12]
-
Column Temperature: Ambient[12]
Procedure:
-
Standard Solution Preparation: Prepare a working standard solution of captopril (e.g., 50 µg/mL) by dissolving the reference standard in the mobile phase.[12]
-
Sample Preparation: For tablets, weigh and finely powder a sufficient number of tablets. Transfer an accurately weighed portion of the powder equivalent to a known amount of captopril into a volumetric flask. Add the mobile phase, sonicate to dissolve, and dilute to volume. Filter the solution before injection.
-
Injection and Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The retention time for captopril is approximately 6.4 minutes under these conditions.[12]
Forced Degradation Study Protocol
Objective: To induce the degradation of captopril under various stress conditions to identify potential degradation products and validate the stability-indicating nature of an analytical method.
General Procedure:
-
Prepare a stock solution of captopril in a suitable solvent.
-
Expose aliquots of the stock solution to the following stress conditions:
-
Acid Hydrolysis: Add 1 M hydrochloric acid and reflux for a specified period.[11]
-
Base Hydrolysis: Add 0.1 M sodium hydroxide and reflux for a specified period.[11]
-
Oxidative Degradation: Add 3% v/v hydrogen peroxide and keep in the dark at room temperature for a specified period.[11]
-
Thermal Degradation: Reflux the solution at various elevated temperatures (e.g., 60°C, 80°C, 100°C) for a specified period.[11] For solid-state studies, expose the powdered drug to dry heat.
-
Photodegradation: Expose the solution to a light source, such as a UV lamp or natural sunlight, for a specified period.[9]
-
-
After the specified time, neutralize the acidic and basic solutions.
-
Dilute the stressed samples with the mobile phase to a suitable concentration.
-
Analyze the samples using a validated stability-indicating method (e.g., the HPLC method described in 5.1).
Conclusion
The primary degradation pathway of captopril is oxidation to this compound, a reaction significantly influenced by pH, temperature, and the presence of metal ions. Photodegradation can also occur, leading to the formation of captopril sulfonic acid. A thorough understanding of these degradation pathways and the implementation of robust, stability-indicating analytical methods are paramount for the development of stable and effective captopril formulations. The information provided in this technical guide serves as a foundational resource for scientists and professionals in the pharmaceutical field to ensure the quality and safety of captopril-containing products.
References
- 1. Captopril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. visaemdebate.incqs.fiocruz.br [visaemdebate.incqs.fiocruz.br]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics and mechanism of captopril oxidation in aqueous solution under controlled oxygen partial pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reactions of captopril and epicaptopril with transition metal ions and hydroxyl radicals: an EPR spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Captopril and its dimer this compound: photodegradation, aerobic biodegradation and identification of transformation products by HPLC-UV and LC-ion trap-MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ijpsonline.com [ijpsonline.com]
- 12. tsijournals.com [tsijournals.com]
An In-depth Technical Guide on the Interaction of Captopril Disulfide with Human Serum Albumin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction between captopril disulfide, a primary metabolite of the angiotensin-converting enzyme (ACE) inhibitor captopril, and human serum albumin (HSA). HSA is the most abundant plasma protein and plays a crucial role in the transport and disposition of many drugs. Understanding the binding characteristics of captopril and its metabolites to HSA is essential for elucidating its pharmacokinetic and pharmacodynamic profiles.
Quantitative Analysis of Captopril-HSA Interaction
The interaction between captopril and HSA has been primarily investigated using fluorescence spectroscopy. The binding of captopril to HSA leads to quenching of the intrinsic fluorescence of the protein, which can be analyzed to determine binding parameters. While direct quantitative data for this compound is scarce in the provided literature, the data for the parent drug, captopril, offers significant insights into the binding mechanism, which is believed to be similar for its disulfide metabolite.
Table 1: Binding Constants and Number of Binding Sites for Captopril-HSA Interaction
| Temperature (K) | Binding Constant (K) (L·mol⁻¹) | Number of Binding Sites (n) |
| 293.15 | 7.36 x 10⁵ | 1.27 |
| 300.15 | 5.31 x 10⁵ | 1.22 |
| 310.15 | 3.11 x 10⁵ | 1.15 |
Data sourced from fluorescence quenching experiments.[1][2][3]
Table 2: Thermodynamic Parameters for Captopril-HSA Interaction
| Parameter | Value | Unit |
| ΔG° (at 293.15 K) | -32.68 | kJ·mol⁻¹ |
| ΔG° (at 300.15 K) | -32.94 | kJ·mol⁻¹ |
| ΔG° (at 310.15 K) | -33.91 | kJ·mol⁻¹ |
| ΔH° | 35.98 | kJ·mol⁻¹ |
| ΔS° | 221.25 | J·mol⁻¹·K⁻¹ |
The negative values of ΔG° indicate that the binding process is spontaneous.[1][4][5] The positive values for ΔH° and ΔS° suggest that hydrophobic interactions are the main driving forces for the binding of captopril to HSA.[1][4][5]
Table 3: Stern-Volmer Quenching Constants for Captopril-HSA Interaction
| Temperature (K) | Ksv (L·mol⁻¹) | Kq (L·mol⁻¹·s⁻¹) |
| 293.15 | 1.17 x 10⁵ | 1.17 x 10¹³ |
| 300.15 | 0.99 x 10⁵ | 0.99 x 10¹³ |
| 310.15 | 0.83 x 10⁵ | 0.83 x 10¹³ |
The quenching rate constant Kq is much greater than the maximum scatter collision quenching constant (2.0 x 10¹⁰ L·mol⁻¹·s⁻¹), which indicates that the fluorescence quenching is a static process resulting from the formation of a captopril-HSA complex.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to study the interaction between captopril and HSA.
Fluorescence spectroscopy is a primary technique used to characterize the binding of ligands to proteins.[6][7]
Objective: To determine the binding constants, number of binding sites, and quenching mechanism of the captopril-HSA interaction.
Materials:
-
Human Serum Albumin (HSA), fatty acid-free
-
Captopril
-
Phosphate buffer (pH 7.4)
-
Quartz cuvettes
Instrumentation:
-
Fluorophotometer
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of HSA (e.g., 1.0 x 10⁻⁵ mol·L⁻¹) in phosphate buffer (pH 7.4).
-
Prepare a stock solution of captopril (e.g., 1.0 x 10⁻³ mol·L⁻¹) in the same buffer.
-
-
Fluorescence Measurements:
-
Pipette a fixed volume of the HSA solution into a quartz cuvette.
-
Successively add small aliquots of the captopril stock solution to the HSA solution.
-
After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes.
-
Record the fluorescence emission spectra of the HSA-captopril mixtures. The excitation wavelength is typically set at 280 nm or 295 nm (to selectively excite tryptophan residues), and the emission is recorded in the range of 300-450 nm.
-
Maintain the temperature of the sample using a thermostatically controlled water bath.
-
-
Data Analysis:
-
Correct the fluorescence intensity for the inner filter effect.
-
Analyze the fluorescence quenching data using the Stern-Volmer equation to determine the quenching mechanism.
-
For static quenching, use the double logarithm regression curve to calculate the binding constant (K) and the number of binding sites (n).
-
Circular dichroism spectroscopy is a powerful technique to investigate conformational changes in proteins upon ligand binding.[8][9]
Objective: To assess the effect of this compound binding on the secondary and tertiary structure of HSA.
Materials:
-
HSA solution
-
This compound solution
-
Phosphate buffer (pH 7.4)
-
CD-grade quartz cuvettes with a defined path length (e.g., 0.1 cm for far-UV and 1 cm for near-UV).
Instrumentation:
-
CD Spectropolarimeter
Procedure:
-
Sample Preparation:
-
Prepare solutions of HSA and this compound in phosphate buffer.
-
Prepare mixtures of HSA with varying concentrations of this compound.
-
-
Far-UV CD Measurements (200-250 nm):
-
Record the far-UV CD spectra of HSA in the absence and presence of this compound to monitor changes in the secondary structure (α-helix, β-sheet content).
-
-
Near-UV CD Measurements (250-350 nm):
-
Record the near-UV CD spectra to probe for changes in the tertiary structure, specifically the microenvironment around the aromatic amino acid residues.
-
-
Data Analysis:
-
Subtract the buffer baseline from all spectra.
-
Analyze the far-UV CD spectra using deconvolution algorithms to estimate the percentage of different secondary structure elements.
-
Compare the spectra of free HSA with those of the HSA-captopril disulfide complexes to identify any conformational changes.
-
Visualizations: Workflows and Interactions
Visual representations are essential for understanding complex experimental processes and molecular interactions.
Caption: Experimental workflow for fluorescence quenching studies.
Caption: Proposed binding interaction of this compound with HSA.
Discussion and Conclusion
The available data strongly suggests that captopril and, by extension, its disulfide metabolite, bind to human serum albumin primarily through hydrophobic interactions. This binding is a spontaneous process that leads to the formation of a stable complex. The interaction results in a static quenching of HSA's intrinsic fluorescence and can induce conformational changes in the protein's structure.
While studies have provided valuable quantitative data for captopril, further research focusing specifically on this compound is warranted to fully elucidate its binding profile. Techniques such as isothermal titration calorimetry could provide direct measurement of the thermodynamic parameters of the this compound-HSA interaction, complementing the spectroscopic data. A deeper understanding of these interactions is paramount for the development of more effective drug delivery systems and for predicting potential drug-drug interactions involving captopril and its metabolites.
It has been noted that in the presence of HSA, the formation of this compound from captopril is minimal, even with long-term UV-B exposure, suggesting that HSA may have a protective role on the stability of captopril.[10] Furthermore, the interaction of captopril with HSA can induce changes in the secondary structure of the protein, with a shift from α-helix to β-sheet structures being observed under certain pH conditions.[10] The covalent binding of captopril to HSA has also been reported, with a 1:1 molar ratio, and the reactivity appears to be higher in serum compared to a pure HSA solution.[11][12] This suggests a complex interaction that may involve both reversible and irreversible binding mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of Binding Interaction between Captopril and Human Serum Albumin [scirp.org]
- 4. Analysis of Binding Interaction between Captopril and Human Serum Albumin [scirp.org]
- 5. Analysis of Binding Interaction between Captopril and Human Serum Albumin [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of the Interactions between Human Serum Albumin (HSA) and Non-Steroidal Anti-Inflammatory (NSAIDs) Drugs by Multiwavelength Molecular Fluorescence, Structural and Computational Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Vibrational spectroscopic studies on the disulfide formation and secondary conformational changes of captopril-HSA mixture after UV-B irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetic analysis of the covalent binding of captopril to human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
Methodological & Application
Application Note: LC-MS/MS Quantification of Captopril Disulfide in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Captopril is an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and congestive heart failure.[1] In biological matrices like plasma, the thiol group of captopril is susceptible to oxidation, leading to the formation of various disulfide metabolites, primarily captopril disulfide, a dimer of the parent drug.[1][2] This disulfide can also form conjugates with endogenous thiol compounds such as cysteine and plasma proteins.[1] Since the disulfide metabolites can be converted back to the active parent drug in vivo, they may act as a reservoir, contributing to a longer duration of action.[1] Therefore, accurate quantification of total captopril, which includes the free drug and its disulfide forms, is crucial for pharmacokinetic, bioavailability, and bioequivalence studies. This application note details a robust and sensitive LC-MS/MS method for the determination of total captopril in human plasma by quantitatively reducing this compound to captopril prior to analysis.
Principle of the Method
The analytical strategy involves measuring "total captopril" to account for the readily reversible disulfide metabolite. Plasma samples containing captopril and this compound are treated with a reducing agent, dithiothreitol (DTT), which quantitatively converts the disulfide dimer and other disulfide conjugates back into the parent captopril molecule.[1][3] Following the reduction, a simple and rapid protein precipitation step is employed to extract the analyte and the internal standard (IS) from the plasma matrix.[3] The resulting supernatant is then analyzed using a reversed-phase liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Quantification is achieved by multiple reaction monitoring (MRM) in positive ion electrospray ionization mode.[3][4]
Experimental Protocols
Materials and Reagents
-
Analytes: Captopril (Reference Standard), this compound (Reference Standard)
-
Internal Standard (IS): Rosuvastatin or Enalapril Maleate
-
Chemicals: Methanol (HPLC Grade), Acetonitrile (HPLC Grade), Formic Acid (LC-MS Grade), Dithiothreitol (DTT), Deionized Water
-
Biological Matrix: Drug-free human plasma (with K2-EDTA as anticoagulant)
Instrumentation
-
LC System: Waters Acquity UPLC™ or equivalent system.[3]
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ) equipped with an electrospray ionization (ESI) source.[3][4]
Preparation of Stock Solutions, Calibration Standards, and QC Samples
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Captopril and the Internal Standard in methanol.
-
Working Solutions: Prepare serial dilutions of the Captopril stock solution with methanol to create working solutions for calibration standards (CS) and quality control (QC) samples. Prepare a separate working solution for the Internal Standard (e.g., 3 µg/mL).[3]
-
Calibration Standards (CS): Spike 450 µL of blank human plasma with 50 µL of the appropriate Captopril working solutions to achieve final concentrations ranging from 10 to 2000 ng/mL.[3]
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels: low (QCL, 30 ng/mL), medium (QCM, 800 ng/mL), and high (QCH, 1600 ng/mL).[3]
Plasma Sample Preparation Protocol
-
Pipette 500 µL of plasma sample (unknown, CS, or QC) into a clean microcentrifuge tube.[3]
-
Add 50 µL of the Internal Standard working solution (e.g., 3 µg/mL Rosuvastatin).[3]
-
Add 50 µL of a freshly prepared 200 mM DTT solution in water.[3]
-
Add 50 µL of 1% formic acid in water.[3]
-
Vortex the mixture for 30 seconds.[3]
-
Add 1500 µL of methanol to precipitate plasma proteins.[3]
-
Vortex the mixture vigorously for 60 seconds.[3]
-
Centrifuge the tubes at 3000 rpm for 7 minutes to pellet the precipitated proteins.[3]
-
Carefully transfer the clear supernatant to an autosampler vial.
-
Inject 10 µL of the supernatant into the LC-MS/MS system.[3]
Data Presentation
LC-MS/MS Method Parameters
The following tables summarize the optimized parameters for the chromatographic separation and mass spectrometric detection.
Table 1: Liquid Chromatography Conditions
| Parameter | Value | Reference |
|---|---|---|
| LC System | Waters Acquity UPLC | [3] |
| Column | Acquity UPLC BEH shield RP C18, 1.7 µm, 2.1 x 150 mm | [3] |
| Mobile Phase A | Water with 0.1% Formic Acid | [3] |
| Mobile Phase B | Methanol with 0.1% Formic Acid | [3] |
| Gradient | 10% B for 1 min, then ramp to 95% B | [3] |
| Flow Rate | 0.3 mL/min | [3] |
| Column Temp. | 25 °C (Room Temperature) | [3] |
| Injection Vol. | 10 µL | [3] |
| Run Time | 3 min |[3] |
Table 2: Mass Spectrometry Conditions
| Parameter | Value | Reference |
|---|---|---|
| MS System | Triple Quadrupole Mass Spectrometer | [3][4] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [1][4] |
| MRM Transitions | ||
| Captopril | m/z 218.1 → 116.1 | [3] |
| or m/z 218.0 → 171.6 | [4] | |
| Rosuvastatin (IS) | m/z 482.2 → 258.17 | [3] |
| Dwell Time | 0.5 s | [1] |
| Cone Voltage | 23.2 V (Captopril) | [1] |
| Collision Energy | 15 eV (Captopril) |[1] |
Method Validation Summary
The method was validated according to established guidelines, and the results are summarized below.
Table 3: Quantitative Performance Characteristics
| Parameter | Result | Reference |
|---|---|---|
| Linearity Range | 10 – 2000 ng/mL | [3] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | [3] |
| Inter-day Precision (%RSD) | < 10.1% | [4] |
| Inter-day Accuracy (% Bias) | 90.16% to 96.18% | [4] |
| Recovery | Consistent and reproducible |[3] |
Mandatory Visualizations
Caption: Experimental workflow for total captopril quantification.
Caption: Analytical strategy for measuring total captopril.
References
- 1. redalyc.org [redalyc.org]
- 2. visaemdebate.incqs.fiocruz.br [visaemdebate.incqs.fiocruz.br]
- 3. japsonline.com [japsonline.com]
- 4. A selective and rapid method for the quantification of captopril in human plasma using liquid chromatography/selected reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Rapid UHPLC Analysis of Captopril and Captopril Disulfide
This application note details a rapid and efficient Ultra-High-Performance Liquid Chromatography (UHPLC) method for the simultaneous quantification of Captopril and its primary impurity, Captopril disulfide. This method is designed for researchers, scientists, and professionals in drug development and quality control who require a fast, reliable, and greener analytical technique compared to traditional HPLC methods.
Introduction
Captopril is an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure.[1][2] During its synthesis and storage, Captopril can oxidize to form this compound, a critical impurity that needs to be monitored to ensure the safety and efficacy of the final drug product. Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including shorter run times, reduced solvent consumption, and improved resolution, making it an ideal choice for the rapid analysis of Captopril and its disulfide.[2][3][4]
This document provides a detailed protocol for a validated UHPLC method, including sample preparation, chromatographic conditions, and data analysis, presented in a format that is easy to implement in a laboratory setting.
Quantitative Data Summary
The following tables summarize the key quantitative data for the rapid UHPLC analysis of Captopril and this compound.
Table 1: Chromatographic Parameters and Retention Times
| Parameter | Value |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase | Methanol:Milli-Q Water:Trifluoroacetic Acid (55:45:0.05 v/v/v) |
| Flow Rate | 0.1 mL/min |
| Injection Volume | 0.8 µL |
| Detection Wavelength | 220 nm |
| Run Time | 5 minutes |
| Retention Time - Captopril | 1.744 minutes[1][3][4][5][6] |
| Retention Time - this compound | 2.657 minutes[1][3][4][5][6] |
Table 2: Method Validation Parameters
| Parameter | Specification/Result |
| Linearity Range | 0.05 mg/mL to 0.25 mg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| System Suitability - RSD | ≤ 2.0% |
| System Suitability - Tailing Factor | < 2.0 |
| Specificity | No interference from excipients or mobile phase |
Experimental Protocols
This section provides detailed methodologies for the preparation of solutions and the execution of the UHPLC analysis.
Preparation of Mobile Phase
-
Composition: Methanol, Milli-Q water, and Trifluoroacetic acid in a ratio of 55:45:0.05 by volume.
-
Procedure:
-
Measure 550 mL of HPLC-grade methanol.
-
Measure 450 mL of Milli-Q water.
-
Add 0.5 mL of Trifluoroacetic acid.
-
Mix thoroughly and degas for 15 minutes using a sonicator or vacuum filtration.
-
Preparation of Standard Solutions
-
Captopril Standard Solution (0.2 mg/mL):
-
Accurately weigh 10 mg of Captopril reference standard and transfer it to a 50 mL volumetric flask.[1][3]
-
Add approximately 30 mL of the mobile phase and sonicate to dissolve.
-
Dilute to the mark with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm PVDF syringe filter, discarding the first few mL of the filtrate.[1][3]
-
-
This compound Stock Solution (0.5 mg/mL):
Preparation of Resolution Solution
-
Purpose: To ensure the chromatographic system can adequately separate Captopril and this compound.
-
Procedure:
-
Accurately weigh 10 mg of Captopril reference standard into a 50 mL volumetric flask.[1][3]
-
Add 5 mL of the this compound Stock Solution (0.5 mg/mL) to the same flask.[1][3]
-
Add sufficient mobile phase to dissolve the contents and then dilute to the mark with the mobile phase.
-
The final concentration will be approximately 0.2 mg/mL of Captopril and 0.05 mg/mL of this compound.[1][3]
-
Filter the solution through a 0.45 µm PVDF syringe filter.
-
Preparation of Sample Solution (from Tablets)
-
Procedure:
-
Weigh and finely powder 20 Captopril tablets.
-
Accurately weigh a portion of the powder equivalent to 100 mg of Captopril and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Dilute to the mark with the mobile phase and mix thoroughly.
-
Filter the solution through a 0.45 µm PVDF syringe filter, discarding the first few mL of the filtrate.
-
Further dilute this solution with the mobile phase to achieve a final concentration of approximately 0.2 mg/mL of Captopril.
-
UHPLC System Setup and Execution
-
System Equilibration: Purge the UHPLC system with the mobile phase and then equilibrate the column at a flow rate of 0.1 mL/min until a stable baseline is achieved.
-
Injection Sequence:
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the resolution solution to verify system suitability parameters (resolution and peak shape).
-
Inject the Captopril standard solution multiple times (e.g., six replicate injections) to check for repeatability (RSD ≤ 2.0%).
-
Inject the prepared sample solutions.
-
-
Data Analysis:
-
Identify the peaks for Captopril and this compound based on their retention times.
-
Integrate the peak areas for both analytes.
-
Quantify the amount of Captopril and this compound in the sample by comparing the peak areas with those of the standard solutions.
-
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol, from solution preparation to final data analysis.
Caption: Workflow for the UHPLC analysis of Captopril and this compound.
This application note provides a comprehensive and ready-to-use protocol for the rapid analysis of Captopril and its disulfide impurity. The described UHPLC method is not only fast and efficient but also significantly reduces solvent consumption, aligning with the principles of green analytical chemistry.[2]
References
- 1. arxiv.org [arxiv.org]
- 2. pubtexto.com [pubtexto.com]
- 3. phmethods.net [phmethods.net]
- 4. researchgate.net [researchgate.net]
- 5. [2107.09724] Quantification of Captopril using Ultra High Performance Liquid Chromatography [arxiv.org]
- 6. [PDF] Quantification of Captopril using Ultra High Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: A Validated Stability-Indicating HPLC Method for the Quantification of Captopril Disulfide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, validated analytical method for the quantification of Captopril Disulfide, the primary oxidative degradation product of the angiotensin-converting enzyme (ACE) inhibitor Captopril. The described method utilizes reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection, a robust and widely accessible technique in pharmaceutical laboratories. The protocol herein is designed to be a stability-indicating assay, capable of separating and quantifying this compound in the presence of the active pharmaceutical ingredient (API), Captopril, and other potential degradation products. This method is crucial for quality control, stability studies, and formulation development of Captopril-containing products. The validation of this method has been conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its accuracy, precision, and reliability.[1][2][3][4][5]
Introduction
Captopril is a potent ACE inhibitor widely used in the treatment of hypertension and heart failure.[6][7] A notable characteristic of Captopril is its susceptibility to oxidation due to the presence of a thiol (-SH) group in its structure. This oxidation leads to the formation of this compound, its major degradation product.[6][8][9] The presence and quantity of this compound can be indicative of the stability and quality of the drug product. Therefore, a validated, stability-indicating analytical method is essential for monitoring this impurity.
This application note details a validated RP-HPLC method for the determination of this compound. The method is designed to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability testing of Captopril drug substances and products.
Experimental Workflow
The overall workflow for the development and validation of the analytical method is depicted below.
References
- 1. m.youtube.com [m.youtube.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 6. ijpsonline.com [ijpsonline.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. japsonline.com [japsonline.com]
- 9. researchgate.net [researchgate.net]
Captopril Disulfide: A Key Biomarker for Captopril Metabolism
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Captopril, the first orally active angiotensin-converting enzyme (ACE) inhibitor, is a cornerstone in the management of hypertension and heart failure.[1][2] Its therapeutic efficacy is intrinsically linked to its metabolism, which primarily involves the formation of various disulfide conjugates. Among these, captopril disulfide exists in two major forms: a symmetrical dimer (captopril-captopril disulfide) and a mixed disulfide with endogenous cysteine (captopril-cysteine disulfide).[1][2] These metabolites are not merely inactive byproducts; evidence suggests they may act as a reservoir for the active drug, undergoing reversible conversion back to captopril, thus potentially prolonging its therapeutic effect.[3][4] Consequently, the accurate quantification of this compound is crucial for a comprehensive understanding of captopril's pharmacokinetics and for the development of optimized therapeutic strategies. This document provides detailed protocols for the analysis of captopril and its disulfide metabolites, along with a summary of key pharmacokinetic data.
Data Presentation
The following tables summarize the pharmacokinetic parameters of captopril and its disulfide metabolites in different patient populations, providing a quantitative basis for understanding the impact of physiological conditions on captopril metabolism.
Table 1: Pharmacokinetic Parameters of Captopril and this compound Conjugates in Patients with Normal vs. Impaired Renal Function Following a 50 mg Oral Dose.
| Parameter | Captopril (Normal Renal Function) | Captopril (Uraemic Patients) | Captopril Disulfides (Normal Renal Function) | Captopril Disulfides (Uraemic Patients) |
| Mean Peak Plasma Concentration (Cmax) | 0.181 µg/mL | 0.447 µg/mL | 0.924 µg/mL | 3.62 µg/mL |
| Time to Peak Plasma Concentration (Tmax) | ~30 minutes | Not explicitly stated | Not explicitly stated | 8 hours |
| Apparent Plasma Half-life (t½) | ~2 hours | Not explicitly stated | Not explicitly stated | 46 ± 19 hours |
Data sourced from a comparative study in hypertensive subjects with normal renal function and uraemic patients on maintenance dialysis.[3][4]
Table 2: Pharmacokinetic Parameters of Free Captopril and Total Captopril (Free + Disulfides) in Patients Undergoing Continuous Ambulatory Peritoneal Dialysis (CAPD) Following a 50 mg Oral Dose.
| Parameter | Free Unchanged Captopril | Total Captopril (Free + Disulfides) |
| Time to Maximal Concentration (Tmax) | 1.1 ± 0.3 h | 3.5 ± 0.6 h |
| Maximal Plasma Concentration (Cmax) | 387 ± 75 ng/mL | 2,777 ± 429 ng/mL |
| Elimination Half-life (t½) | 1.0 ± 0.3 h | Not explicitly stated |
| Area Under the Curve (AUC) | 711 ± 144 ng·h/mL | Not explicitly stated |
Data from a study on the pharmacokinetics and pharmacodynamics of captopril in CAPD patients.
Experimental Protocols
The following are detailed methodologies for the quantification of captopril and its disulfide metabolites in biological matrices.
Protocol 1: Determination of Total Captopril (Captopril + Captopril Disulfides) in Human Plasma by HPLC with Fluorescence Detection
This method involves the reduction of disulfide metabolites to captopril, followed by derivatization and HPLC analysis.
1. Sample Preparation (Reduction and Extraction): a. To a plasma sample, add sodium borohydride to reduce the captopril disulfides and the drug covalently bound to protein to free captopril.[5] b. Perform a liquid-liquid extraction to isolate the captopril.[5]
2. Derivatization: a. Treat the extracted captopril with o-phthalaldehyde in the presence of D-phenylalanine to form a fluorescent derivative.[5]
3. HPLC Analysis: a. Column: C-18 reversed-phase column.[5] b. Mobile Phase: A mixture of methanol, acetonitrile, and phosphate buffer (0.02 mol/L, pH 6.4) in a ratio of 30:30:135 (v/v/v).[5] c. Flow Rate: 1.0 mL/min.[5] d. Detection: Fluorescence detection with excitation at 235 nm and emission at 440 nm.[5] e. Quantification: The linear range for the assay is typically between 5 ng/mL and 300 ng/mL for total captopril in plasma.[5]
Protocol 2: Simultaneous Determination of Captopril and this compound in Pharmaceutical Dosage Forms by UHPLC
This method is suitable for the quality control of captopril formulations.
1. Standard and Sample Preparation: a. Captopril Standard Solution: Dissolve 10 mg of Captopril reference standard in a 50 mL volumetric flask with the mobile phase to a final concentration of 0.2 mg/mL. b. This compound Standard Solution: Dissolve 25 mg of this compound into a 50 mL volumetric flask with the mobile phase to a final concentration of 0.5 mg/mL. c. Sample Solution: Crush 20 captopril tablets (e.g., 100 mg). Transfer an amount of powder equivalent to 20 mg of captopril to a 100 mL volumetric flask. Add approximately 40 mL of diluent, sonicate for 15 minutes, and then dilute to volume with the diluent. Filter the solution through a 0.45 µm filter.
2. UHPLC Analysis: a. Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 mm x 50 mm. b. Mobile Phase: An isocratic mixture of Methanol, Milli-Q water, and Trifluoroacetic acid in the ratio of 55:45:0.05 (v/v/v). c. Flow Rate: 0.1 mL/min. d. Detection: UV detection at 220 nm. e. Expected Retention Times: Captopril at approximately 1.744 minutes and this compound at approximately 2.657 minutes.
Protocol 3: Determination of Captopril in Human Plasma by LC-MS/MS
This method offers high sensitivity and specificity for pharmacokinetic studies.
1. Sample Preparation (Liquid-Liquid Extraction): a. To a plasma sample, add an internal standard (e.g., enalapril). b. Perform liquid-liquid extraction using a mixture of diethyl ether and dichloromethane.[6]
2. LC-MS/MS Analysis: a. Column: Prepacked C8 Waters Symmetry column. b. Mobile Phase: Acetonitrile (70%), water (30%), and trifluoroacetic acid (0.1%).[6] c. Flow Rate: 0.6 mL/min.[6] d. Mass Spectrometry: Use an ion trap mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. e. Monitoring: Monitor the transition for captopril at a molecular ion of m/z 218 and a daughter ion of m/z 171.6. f. Linearity: The method is typically linear over a concentration range of 25-3000 ng/mL.
Mandatory Visualizations
The following diagrams illustrate the metabolic pathway of captopril and a general workflow for its analysis.
Caption: Metabolic pathway of captopril to its disulfide metabolites.
Caption: General experimental workflow for captopril and its metabolite analysis.
References
- 1. Captopril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The pharmacokinetics of captopril and this compound conjugates in uraemic patients on maintenance dialysis: comparison with patients with normal renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.monash.edu [research.monash.edu]
- 5. [Determination of captopril plus its disulfide metabolites in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. redalyc.org [redalyc.org]
Application Notes and Protocols for In Vitro Cell-Based Assessment of Captopril Disulfide Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Captopril, a potent angiotensin-converting enzyme (ACE) inhibitor, is widely used in the treatment of hypertension and heart failure. Its primary metabolite, Captopril disulfide, is formed through the oxidation of the sulfhydryl group of Captopril. Understanding the biological activity of this metabolite is crucial for a comprehensive understanding of Captopril's overall pharmacological profile. These application notes provide detailed protocols for a suite of in vitro cell-based assays to characterize and compare the activity of Captopril and this compound. The assays focus on key pathways and cellular processes relevant to their potential therapeutic effects, including ACE2 inhibition, antioxidant activity, impact on cell viability and proliferation, anti-angiogenic potential, and modulation of the NF-κB signaling pathway.
While extensive data exists for Captopril, quantitative in vitro cell-based data for this compound is not widely available in public literature. The following protocols and data tables are designed to facilitate such comparative studies.
Data Presentation
The following tables summarize the expected endpoints and provide a template for presenting quantitative data obtained from the described assays. Data for Captopril is included as a reference where available.
Table 1: ACE2 Inhibition
| Compound | Assay Type | Cell Line | IC50 |
| Captopril | Fluorometric ACE2 Activity Assay | HEK293-ACE2 | Data not available |
| This compound | Fluorometric ACE2 Activity Assay | HEK293-ACE2 | Data to be determined |
Table 2: Antioxidant Activity
| Compound | Assay Type | Cell Line | Endpoint | EC50 / % Inhibition |
| Captopril | DCFH-DA Assay | HUVECs | ROS Scavenging | Data not available |
| This compound | DCFH-DA Assay | HUVECs | ROS Scavenging | Data to be determined |
Table 3: Cell Viability and Proliferation
| Compound | Assay Type | Cell Line | Endpoint | IC50 / EC50 |
| Captopril | XTT Assay | HUVECs | Cell Viability | > 100 µM (non-toxic) |
| This compound | XTT Assay | HUVECs | Cell Viability | Data to be determined |
Table 4: Anti-Angiogenic Activity
| Compound | Assay Type | Cell Line | Endpoint | IC50 / % Inhibition |
| Captopril | Endothelial Tube Formation | HUVECs | Tube Length | ~10 µM |
| Captopril | Wound Healing (Scratch) Assay | HUVECs | Migration Inhibition | ~10 µM |
| This compound | Endothelial Tube Formation | HUVECs | Tube Length | Data to be determined |
| This compound | Wound Healing (Scratch) Assay | HUVECs | Migration Inhibition | Data to be determined |
Table 5: NF-κB Signaling Pathway Inhibition
| Compound | Assay Type | Cell Line | Endpoint | IC50 |
| Captopril | NF-κB Reporter Assay | HEK293-NF-κB | Luciferase Activity | Data not available |
| This compound | NF-κB Reporter Assay | HEK293-NF-κB | Luciferase Activity | Data to be determined |
Experimental Protocols and Visualizations
Herein are detailed protocols for the key experiments. Each protocol is accompanied by a Graphviz diagram illustrating the workflow or the relevant biological pathway.
ACE2 Activity Assay
This assay determines the ability of this compound to inhibit the enzymatic activity of Angiotensin-Converting Enzyme 2 (ACE2).
Protocol:
-
Cell Culture: Culture human embryonic kidney cells stably expressing ACE2 (HEK293-ACE2) in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., puromycin) at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed HEK293-ACE2 cells in a 96-well black, clear-bottom plate at a density of 4 x 10^4 cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound and Captopril (as a comparator) in assay buffer.
-
Treatment: Remove the culture medium from the cells and wash once with PBS. Add the compound dilutions to the wells and incubate for 1 hour at 37°C.
-
Enzymatic Reaction: Add a fluorogenic ACE2 substrate to each well.
-
Signal Detection: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/420 nm) every 5 minutes for 60 minutes using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of substrate cleavage (slope of the fluorescence versus time curve). Determine the percent inhibition for each compound concentration relative to the untreated control and calculate the IC50 value.
Cellular Antioxidant Activity Assay (DCFH-DA)
This assay measures the ability of this compound to reduce intracellular reactive oxygen species (ROS).
Protocol:
-
Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in EGM-2 medium at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed HUVECs in a 96-well black, clear-bottom plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
Compound and Probe Loading: Wash cells with PBS and incubate with 2',7'–dichlorofluorescin diacetate (DCFH-DA) solution for 45 minutes. Remove the DCFH-DA solution and add serial dilutions of this compound or Captopril.
-
Induction of Oxidative Stress: Induce ROS production by adding a ROS inducer (e.g., H2O2 or tert-butyl hydroperoxide).
-
Signal Detection: Immediately measure the fluorescence intensity (Ex/Em = 485/535 nm) every 5 minutes for 1 hour.
-
Data Analysis: Calculate the area under the curve (AUC) for fluorescence over time. Determine the percent inhibition of ROS production for each compound concentration and calculate the EC50 value.
Cell Viability Assay (XTT)
This colorimetric assay assesses the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Culture: Culture HUVECs in EGM-2 medium.
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or Captopril and incubate for 24-72 hours.
-
XTT Reagent Addition: Add the XTT reagent, which is reduced by metabolically active cells to a colored formazan product, to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Signal Detection: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value if a cytotoxic effect is observed.
Endothelial Cell Tube Formation Assay
This assay evaluates the effect of this compound on the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
Protocol:
-
Matrigel Coating: Coat a 96-well plate with Matrigel and allow it to solidify at 37°C for 30 minutes.
-
Cell Preparation: Harvest HUVECs and resuspend them in EGM-2 medium containing various concentrations of this compound or Captopril.
-
Cell Seeding: Seed the HUVEC suspension onto the Matrigel-coated plate at a density of 2 x 10^4 cells/well.
-
Incubation: Incubate for 4-6 hours to allow for tube formation.
-
Imaging: Capture images of the tube-like structures using a microscope.
-
Data Analysis: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software. Calculate the percent inhibition compared to the control.
Wound Healing (Scratch) Assay
This assay assesses the effect of this compound on endothelial cell migration.
Protocol:
-
Cell Culture: Grow HUVECs to a confluent monolayer in a 24-well plate.
-
Wound Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Treatment: Wash the wells to remove detached cells and add fresh medium containing different concentrations of this compound or Captopril.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-8 hours) for up to 24 hours.
-
Data Analysis: Measure the width of the scratch at different time points. Calculate the rate of wound closure and the percent inhibition of cell migration for each treatment group compared to the control.
NF-κB Reporter Assay
This assay measures the effect of this compound on the activation of the NF-κB signaling pathway.
Protocol:
-
Cell Culture: Culture HEK293 cells stably expressing an NF-κB-driven luciferase reporter gene in DMEM with 10% FBS and appropriate selection antibiotics.
-
Cell Seeding: Seed the reporter cells in a 96-well white, clear-bottom plate at a density of 3 x 10^4 cells/well and incubate overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound or Captopril for 1 hour.
-
NF-κB Activation: Stimulate NF-κB activation by adding an inducer such as TNF-α.
-
Incubation: Incubate the cells for 6-8 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to cell viability (determined by a parallel assay like XTT). Calculate the percent inhibition of NF-κB activation and determine the IC50 value.
Conclusion
The provided application notes and protocols offer a robust framework for the in vitro evaluation of this compound's biological activities. By employing these standardized cell-based assays, researchers can generate critical data to elucidate the pharmacological profile of this key Captopril metabolite. Comparative analysis with Captopril will provide valuable insights into its potential contribution to the therapeutic effects and side-effect profile of the parent drug. The generation of quantitative data for this compound will fill a significant knowledge gap and aid in the ongoing efforts of drug development and optimization.
Application Notes and Protocols for the Spectrofluorometric Determination of Captopril and its Disulfide Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Captopril, a potent angiotensin-converting enzyme (ACE) inhibitor, is widely used in the treatment of hypertension and heart failure.[1] Its primary metabolites include captopril disulfide and captopril-cysteine disulfide. Monitoring the levels of captopril and its metabolites in biological fluids is crucial for pharmacokinetic studies and therapeutic drug monitoring. Captopril itself is not fluorescent, necessitating a derivatization step to enable spectrofluorometric detection.[2] This document provides detailed protocols for the spectrofluorometric determination of captopril and its disulfide metabolites, which are typically measured as total captopril after a reduction step.
Principle of the Method
The thiol group in captopril allows for derivatization with various reagents to form highly fluorescent products. A common and sensitive method involves the reaction of captopril with o-phthaldehyde (OPA) in the presence of a primary amine to form a fluorescent isoindole derivative.[2][3] To determine the total captopril concentration, which includes the parent drug and its disulfide metabolites, a reduction step is first employed to convert the disulfide bonds back to the free thiol group of captopril.
Experimental Protocols
Protocol 1: Determination of Total Captopril (Captopril + Disulfide Metabolites) in Plasma
This protocol involves the reduction of disulfide metabolites to captopril, followed by derivatization and spectrofluorometric measurement.
1. Materials and Reagents:
-
Captopril standard (USP reference standard)
-
This compound
-
Tri-n-butylphosphine
-
1-(7-dimethylamino)-4-methyl-2-oxo-2H-1-benzopyran-3-yl)-1H-pyrrole-2,5-dione (derivatizing agent)[4]
-
XAD-2 resin
-
C18 solid-phase extraction (SPE) cartridges
-
Toluene
-
Dimethylformamide (DMF)
-
Hydrochloric acid
-
Human plasma (drug-free)
-
Spectrofluorometer
2. Instrument and Apparatus:
-
Spectrofluorometer (e.g., PerkinElmer LS 45 Luminescence Spectrometer)[3]
-
Vortex mixer
-
Centrifuge
-
Solid-phase extraction manifold
3. Preparation of Solutions:
-
Captopril Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of captopril in 10 mL of deionized water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with deionized water to obtain concentrations in the desired range.
-
Derivatizing Agent Solution: Prepare a solution of 1-(7-dimethylamino)-4-methyl-2-oxo-2H-1-benzopyran-3-yl)-1H-pyrrole-2,5-dione in a suitable organic solvent as specified by the manufacturer.
-
Reducing Agent Solution: Prepare a solution of tri-n-butylphosphine in a suitable solvent.
4. Sample Preparation and Reduction:
-
To 1 mL of plasma sample, add a known volume of the reducing agent (tri-n-butylphosphine) to reduce the captopril disulfides and protein-bound captopril.[4]
-
Incubate the mixture to ensure complete reduction.
-
Purify the sample using an XAD-2 column.[4]
5. Derivatization and Extraction:
-
Treat the purified sample containing the reduced captopril with the derivatizing agent, 1-(7-dimethylamino)-4-methyl-2-oxo-2H-1-benzopyran-3-yl)-1H-pyrrole-2,5-dione, to form a fluorescent derivative.[4]
-
Acidify the reaction mixture with hydrochloric acid.[4]
-
Extract the fluorescent derivative into toluene.[4]
-
Further purify the extracted derivative using a C18 SPE cartridge.[4]
-
Elute the purified derivative from the cartridge with dimethylformamide.[4]
6. Spectrofluorometric Measurement:
-
Set the excitation wavelength of the spectrofluorometer to 380 nm and the emission wavelength to 440 nm.[4]
-
Measure the fluorescence intensity of the dimethylformamide eluate.[4]
-
Construct a calibration curve by plotting the fluorescence intensity of the working standard solutions against their corresponding concentrations.
-
Determine the concentration of total captopril in the plasma sample from the calibration curve.
Protocol 2: Determination of Captopril using o-Phthaldehyde (OPA) and a Primary Amine
This protocol is suitable for the determination of captopril in pharmaceutical formulations.
1. Materials and Reagents:
-
Captopril standard
-
o-Phthaldehyde (OPA)
-
2-Amino-6-methyl-6-hydroxy-heptane (AMH) or another suitable primary amine[2]
-
Sodium hydroxide (0.05 M)[2]
-
Deionized water
2. Preparation of Solutions:
-
Captopril Working Standard Solutions (0.10–4.50 μg/mL): Prepare by diluting a stock solution of captopril.[3]
-
AMH Solution (0.02%): Dissolve 20 mg of 2-amino-6-methyl-6-hydroxy-heptane in 100 mL of deionized water.[2][3]
-
OPA Solution (0.01%): Dissolve 10 mg of o-phthaldehyde in 100 mL of deionized water.[2][3]
-
Sodium Hydroxide Solution (0.05 M): Dissolve 0.2 g of NaOH in 100 mL of deionized water.[2]
3. General Procedure:
-
Pipette aliquots of the captopril working standard solutions into a series of 10 mL volumetric flasks.[3]
-
To each flask, add 1.0 mL of 0.02% AMH solution, 1.0 mL of 0.01% OPA solution, and 0.4 mL of 0.05 M sodium hydroxide solution.[2][3]
-
Dilute the solution to the 10 mL mark with deionized water.[3]
-
Prepare a reagent blank using the same procedure but omitting the captopril standard.[3]
-
Measure the fluorescence intensity at an emission wavelength of 448 nm after excitation at 334 nm.[2][3]
-
Correct the fluorescence intensity of the standards by subtracting the fluorescence intensity of the reagent blank.[3]
-
Plot the corrected fluorescence intensity versus the concentration of captopril to obtain a calibration curve.
Data Presentation
Table 1: Quantitative Data for Spectrofluorometric Determination of Captopril
| Parameter | Method 1 (with Derivatizing Agent) | Method 2 (OPA/Primary Amine) |
| Analyte | Total Captopril | Captopril |
| Matrix | Plasma | Pharmaceutical Formulations |
| Derivatizing Agent | 1-(7-dimethylamino)-4-methyl-2-oxo-2H-1-benzopyran-3-yl)-1H-pyrrole-2,5-dione | o-Phthaldehyde (OPA) and a primary amine |
| Excitation Wavelength | 380 nm[4] | 334 nm[2][3] |
| Emission Wavelength | 440 nm[4][5] | 448 nm[2][3] |
| Linearity Range | Not specified in the provided abstract | 20–450 ng/mL[2][6] |
| Limit of Detection | Not specified in the provided abstract | Not specified in the provided abstract |
| Limit of Quantification | 5 ng/mL (as total captopril in plasma via HPLC with fluorescence detection)[5] | Not specified in the provided abstract |
| Recovery | Not specified in the provided abstract | Not specified in the provided abstract |
Visualizations
Caption: Experimental workflow for the determination of total captopril in plasma.
Caption: Derivatization of captopril with OPA and a primary amine.
References
- 1. medicopublication.com [medicopublication.com]
- 2. Green innovative fluorescence approach for the feasible and reliable assay of thiol-containing drugs; captopril as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green innovative fluorescence approach for the feasible and reliable assay of thiol-containing drugs; captopril as a model - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02408J [pubs.rsc.org]
- 4. Spectrofluorometric determination of captopril plus this compound metabolites in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Determination of captopril plus its disulfide metabolites in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Green innovative fluorescence approach for the feasible and reliable assay of thiol-containing drugs; captopril as a model - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Use of Captopril Disulfide as a Reference Standard in Analytical Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Captopril, the first orally active angiotensin-converting enzyme (ACE) inhibitor, is widely used in the treatment of hypertension and heart failure.[1][2][3] Due to the presence of a free sulfhydryl group, Captopril is susceptible to oxidation, leading to the formation of its major degradation product, Captopril disulfide.[1][2][4] this compound is also a known metabolite of Captopril.[4][5] Therefore, the quantification of this compound is a critical quality attribute in the manufacturing and stability testing of Captopril drug products to ensure their safety and efficacy.
These application notes provide detailed protocols for the use of this compound as a reference standard in the analytical testing of Captopril. This compound reference standards are available from major pharmacopoeias, including the British Pharmacopoeia (BP), United States Pharmacopeia (USP), and European Pharmacopoeia (EP).
Applications
This compound is primarily used as a reference standard in a variety of analytical applications, including:
-
Impurity Profiling: To identify and quantify this compound as a degradation impurity in Captopril active pharmaceutical ingredients (APIs) and finished drug products.[2][4]
-
Stability Studies: To assess the stability of Captopril formulations under various stress conditions (e.g., pH, temperature, light, oxidizing agents).[1]
-
Method Validation: As a component of resolution solutions to ensure the specificity and resolving power of chromatographic methods.[1]
-
Pharmacokinetic Studies: To determine the levels of Captopril and its disulfide metabolite in biological matrices such as human plasma.[6]
Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | 1,1′-[Disulfanediylbis[(2S)-2-methyl-1-oxopropane-3,1-diyl]]bis[(2S)-pyrrolidine-2-carboxylic] acid |
| Synonyms | Captopril Impurity A, SQ 14,551 |
| CAS Number | 64806-05-9 |
| Molecular Formula | C₁₈H₂₈N₂O₆S₂ |
| Molecular Weight | 432.55 g/mol |
| Appearance | Solid |
| Storage | 2-8°C |
Source:[7]
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common techniques for the analysis of Captopril and this compound.
Quantitative Data Summary: Chromatographic Parameters
The following table summarizes typical chromatographic conditions for the separation of Captopril and this compound.
| Parameter | UHPLC Method | HPLC Method (USP) |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | Not Specified |
| Mobile Phase | Methanol:Milli-Q water:Trifluoroacetic acid (55:45:0.05 v/v/v) | Not Specified |
| Flow Rate | 0.1 mL/min | Not Specified |
| Detection Wavelength | 220 nm | Not Specified |
| Retention Time (Captopril) | 1.744 minutes | 5.461 minutes |
| Retention Time (this compound) | 2.657 minutes | 10.809 minutes |
Experimental Protocols
Protocol 1: Preparation of Standard and Resolution Solutions for UHPLC
This protocol describes the preparation of Captopril standard solution, this compound standard solution, and a resolution solution for system suitability testing.
Materials:
-
Captopril Reference Standard (e.g., USP grade)
-
This compound Reference Standard (e.g., USP grade)
-
Methanol (HPLC grade)
-
Milli-Q water
-
Trifluoroacetic acid (TFA)
-
Volumetric flasks (50 mL)
-
Pipettes
-
Syringe filters (0.45 µm PVDF)
Procedure:
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing methanol, Milli-Q water, and trifluoroacetic acid in the ratio of 55:45:0.05 (v/v/v).[1]
-
-
Captopril Standard Solution (0.2 mg/mL):
-
Accurately weigh approximately 10 mg of Captopril reference standard and transfer it to a 50 mL volumetric flask.[1]
-
Add a suitable volume of mobile phase to dissolve the standard.
-
Dilute to the mark with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.[1]
-
This solution should be prepared fresh on the day of use.[1]
-
-
This compound Standard Solution (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask.[1]
-
Add a suitable volume of mobile phase to dissolve the standard.
-
Dilute to the mark with the mobile phase and mix well.
-
This solution should be prepared fresh on the day of use.[1]
-
-
Resolution Solution (0.2 mg/mL Captopril and 0.05 mg/mL this compound):
-
Accurately weigh approximately 10 mg of Captopril reference standard and transfer it to a 50 mL volumetric flask.[1]
-
Add 5 mL of the this compound standard solution (0.5 mg/mL).[1]
-
Add a sufficient volume of mobile phase to dissolve the solids.
-
Dilute to the mark with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.[1]
-
This solution should be prepared fresh on the day of use.[1]
-
Protocol 2: Sample Preparation from Captopril Tablets for UHPLC Analysis
This protocol outlines the procedure for preparing a sample solution from Captopril tablets for the quantification of Captopril and this compound.
Materials:
-
Captopril tablets (e.g., 100 mg)
-
Mortar and pestle
-
Volumetric flask (100 mL)
-
Diluent (Mobile Phase)
-
Sonicator
-
Syringe filters (0.45 µm PVDF)
Procedure:
-
Sample Comminution:
-
Weigh and finely powder not fewer than 20 Captopril tablets using a mortar and pestle.[1]
-
-
Sample Solution Preparation (Target concentration: 0.2 mg/mL Captopril):
-
Accurately weigh a portion of the powdered tablets equivalent to about 20 mg of Captopril and transfer it to a 100 mL volumetric flask. Note: The original reference mentions 96mg of a 100mg tablet, which appears to be an error. The principle is to achieve a final concentration of 0.2 mg/mL.
-
Add approximately 70 mL of the diluent (mobile phase) to the flask.
-
Sonicate for 15 minutes to ensure complete dissolution of the Captopril.[1][9]
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with the diluent and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.[1][9]
-
Diagrams
Experimental Workflow for Captopril and this compound Analysis
Caption: Workflow for the analysis of Captopril and this compound.
Logical Relationship in System Suitability Testing
Caption: Logic for determining system suitability in Captopril analysis.
References
- 1. phmethods.net [phmethods.net]
- 2. veeprho.com [veeprho.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. [Determination of captopril plus its disulfide metabolites in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | CAS 64806-05-9 | LGC Standards [lgcstandards.com]
- 8. researchgate.net [researchgate.net]
- 9. ijpsonline.com [ijpsonline.com]
Application Note: Quantification of Captopril Disulfide in Tablets using Near-Infrared Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
AN-NIRS-025
Introduction
Captopril is an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension. A primary degradation product of Captopril is Captopril Disulfide, an impurity that can affect the therapeutic efficacy and safety of the drug product.[1] Monitoring the concentration of this compound is a critical quality attribute in the manufacturing and stability testing of Captopril tablets. Traditional methods for quantification, such as High-Performance Liquid Chromatography (HPLC), are often time-consuming and involve the use of solvents.[1]
Near-Infrared Spectroscopy (NIRS) offers a rapid, non-destructive, and solvent-free alternative for the quantification of active pharmaceutical ingredients (APIs) and impurities in solid dosage forms.[2] This application note provides a detailed protocol for the development and validation of a NIRS method for the quantification of this compound in tablets, leveraging chemometric techniques.
Principle
NIRS measures the absorption of light in the near-infrared region of the electromagnetic spectrum (typically 800-2500 nm). The absorption bands in this region correspond to overtones and combinations of fundamental molecular vibrations, such as C-H, N-H, O-H, and S-H bonds.[3] Although NIR spectra are often complex with overlapping peaks, chemometric models, such as Partial Least Squares (PLS) regression, can be developed to correlate the spectral data with the concentration of the analyte of interest, in this case, this compound. A robust calibration model is built using a set of samples with known concentrations of this compound, as determined by a reference method like HPLC. This model can then be used to predict the this compound content in unknown samples rapidly.
Experimental Protocols
Reference Method: High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is required to determine the reference values for the calibration and validation of the NIRS model.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: A suitable mixture of a buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
Detection Wavelength: UV detection at a wavelength where this compound has significant absorbance.
Sample Preparation:
-
Accurately weigh and grind a number of tablets to obtain a fine, homogeneous powder.
-
Accurately weigh a portion of the powder equivalent to a single tablet's average weight.
-
Dissolve the powder in a suitable solvent system (e.g., a mixture of the mobile phase components).
-
Filter the solution through a 0.45 µm filter before injection.
Near-Infrared Spectroscopy (NIRS) Analysis
Instrumentation:
-
NIR Spectrometer (e.g., FT-NIR or dispersive) equipped with a diffuse reflectance accessory.
-
Sample vials or holders suitable for powder analysis.
-
Software for spectral data acquisition and chemometric analysis.
Data Acquisition Parameters:
-
Spectral Range: 14,000 cm⁻¹ to 3,800 cm⁻¹ (approximately 714 nm to 2631 nm).[1]
-
Resolution: 8 cm⁻¹ or 16 cm⁻¹.
-
Number of Scans: 32 to 64 scans co-added to produce a single spectrum.[3]
-
Measurement Mode: Diffuse Reflectance.
Sample Preparation and Measurement:
-
For intact tablets, place the tablet directly in the instrument's sample holder. For powdered samples, crush the tablet into a fine powder.[4]
-
Place the sample (intact tablet or powder) in a suitable sample cup or vial.[4]
-
Ensure a consistent presentation of the sample to the NIR beam to minimize variability.
-
Collect the NIR spectrum for each sample.
Chemometric Model Development and Validation
A Partial Least Squares (PLS) regression model is developed to correlate the NIR spectral data with the HPLC reference values.
1. Calibration Set Selection:
-
Prepare a set of tablets with varying concentrations of this compound. This can be achieved by subjecting tablets to accelerated degradation conditions (e.g., heat and humidity) or by preparing laboratory-scale batches with known amounts of this compound.[1]
-
Analyze all samples in the calibration set using the reference HPLC method to obtain accurate concentration values.
2. Spectral Pre-processing:
-
Apply appropriate pre-processing techniques to the raw NIR spectra to reduce baseline variations, scattering effects, and other sources of noise. Common pre-processing methods include:
-
Savitzky-Golay Smoothing and Derivatives (e.g., 1st or 2nd derivative with a 15-point window).[1]
-
Standard Normal Variate (SNV).
-
Multiplicative Scatter Correction (MSC).
-
3. PLS Model Building and Validation:
-
Develop a PLS regression model using the pre-processed spectra and the corresponding HPLC reference values.
-
Use cross-validation (e.g., leave-one-out or random subsets) to determine the optimal number of latent variables (factors) for the model, avoiding overfitting.
-
Evaluate the model's performance using an external validation set (samples not used in the calibration).
-
The model's predictive ability is assessed by parameters such as the Root Mean Square Error of Prediction (RMSEP) and the coefficient of determination (R²).
Data Presentation
The performance of the developed NIRS method should be documented and compared to the reference method.
| Parameter | Description | Typical Value/Range |
| Linearity (R²) | The correlation coefficient between the NIRS predicted values and the HPLC reference values. | > 0.95 |
| Accuracy (Recovery) | The closeness of the NIRS predicted values to the true values, often expressed as a percentage recovery. | 98.0% - 102.0% |
| Precision (RSD) | The relative standard deviation of repeated measurements of the same sample. | < 2.0% |
| RMSEP | Root Mean Square Error of Prediction, indicating the average error in the predicted concentration units. | 0.074 mg per tablet.[1] |
| Specificity | The ability of the method to quantify the analyte in the presence of other components (excipients). | Demonstrated through the selection of specific spectral regions and model validation. |
Experimental Workflow and Signaling Pathways
Caption: Experimental workflow for NIRS quantification of this compound.
Logical Relationship of Method Validation
Caption: Relationship of validation parameters for the NIRS method.
Conclusion
Near-Infrared Spectroscopy, coupled with chemometrics, provides a powerful analytical tool for the rapid and non-destructive quantification of this compound in tablets. This method offers significant advantages over traditional chromatographic techniques in terms of speed, cost-effectiveness, and ease of implementation, making it highly suitable for at-line or in-line process monitoring and quality control in the pharmaceutical industry. The successful implementation of this method requires careful development and validation of a robust chemometric model against a reliable reference method.
References
Application Notes and Protocols for Forced Degradation of Captopril to Captopril Disulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Captopril, the first orally active angiotensin-converting enzyme (ACE) inhibitor, is widely used in the treatment of hypertension and heart failure.[1][2] A critical aspect of its stability profile is its susceptibility to oxidative degradation, primarily forming Captopril disulfide.[3][4][5][6] This disulfide dimer is considered a major degradation product and a potential impurity in pharmaceutical formulations.[3][6] Forced degradation studies are essential for identifying degradation pathways, understanding the stability of the drug substance and product, and developing stability-indicating analytical methods.
These application notes provide a detailed protocol for conducting forced degradation studies of Captopril, with a specific focus on the generation of this compound through oxidative stress. The protocols are designed to be adaptable for implementation in research and quality control laboratories.
Chemical Structures
| Compound | Chemical Structure |
| Captopril |
|
| This compound |
|
Reaction Mechanism: Oxidation of Captopril
The primary mechanism for the formation of this compound is the oxidation of the thiol (-SH) group present in the Captopril molecule.[7] This process can be initiated by various oxidizing agents, exposure to air (auto-oxidation), or changes in pH.[4][8] The reaction involves the formation of a disulfide bond between two Captopril molecules.
Caption: Oxidative degradation pathway of Captopril to this compound.
Experimental Protocols
Protocol 1: Oxidative Degradation using Hydrogen Peroxide
This protocol describes the forced degradation of Captopril in solution using hydrogen peroxide as the oxidizing agent.
Materials:
-
Captopril reference standard
-
Hydrogen peroxide (3% v/v solution)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified)
-
Volumetric flasks (50 mL)
-
Pipettes
-
HPLC system with UV detector
Procedure:
-
Preparation of Captopril Stock Solution: Accurately weigh 10 mg of Captopril reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., mobile phase for HPLC analysis). This results in a concentration of 0.2 mg/mL.[9][10]
-
Stress Application: Transfer a known volume of the Captopril stock solution to a suitable container. Add a specific volume of 3% hydrogen peroxide solution. The final concentration of the stressing agent may need to be optimized.
-
Incubation: Store the solution at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period (e.g., 24 hours). Protect the solution from light if photostability is not the focus.
-
Neutralization/Quenching (Optional): After the incubation period, the reaction can be stopped by adding a quenching agent if necessary, or by dilution for analysis.
-
Sample Preparation for Analysis: Dilute the stressed sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Analysis: Analyze the stressed sample using a validated, stability-indicating HPLC method capable of separating Captopril from this compound and other potential degradants.
Protocol 2: Thermal Degradation
This protocol outlines the procedure for inducing degradation of Captopril in solid and solution states using heat.
Materials:
-
Captopril reference standard
-
Water (HPLC grade or purified)
-
Oven or heating block
-
Suitable vials
Procedure:
-
Solid State Stress: Place a known amount of Captopril powder in a suitable vial and expose it to a high temperature (e.g., 70°C) for an extended period (e.g., 48 hours).
-
Solution State Stress: Prepare a solution of Captopril in water or a suitable buffer. Expose the solution to a high temperature (e.g., 70°C) for a defined period.
-
Sample Preparation for Analysis: For the solid-state sample, dissolve a known amount in the mobile phase. For the solution-state sample, dilute with the mobile phase to an appropriate concentration.
-
Analysis: Analyze the samples by HPLC.
Protocol 3: Photodegradation
This protocol details the forced degradation of Captopril under UV light exposure.
Materials:
-
Captopril reference standard
-
Water (HPLC grade or purified)
-
Photostability chamber with UV lamp
-
Quartz cuvettes or suitable transparent vials
Procedure:
-
Sample Preparation: Prepare a solution of Captopril in water or a suitable solvent.
-
Light Exposure: Expose the solution to UV light in a photostability chamber. A common condition is exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
Control Sample: Prepare a control sample wrapped in aluminum foil to protect it from light and keep it under the same temperature conditions.
-
Sample Preparation for Analysis: Dilute the exposed and control samples with the mobile phase.
-
Analysis: Analyze the samples by HPLC. Captopril dissolved in distilled water can form this compound upon UV irradiation.[11]
Quantitative Data Summary
The following table summarizes typical conditions and expected outcomes for forced degradation studies of Captopril. The extent of degradation will vary based on the specific conditions employed.
| Stress Condition | Stress Agent | Temperature | Duration | Expected Degradation Product |
| Oxidative | 3% H₂O₂ | Room Temp | 24 hours | This compound |
| Acidic | 0.1 M HCl | 60°C | 24 hours | Minimal degradation |
| Alkaline | 0.1 M NaOH | Room Temp | 8 hours | Significant degradation |
| Thermal (Solid) | - | 70°C | 48 hours | This compound |
| Thermal (Solution) | - | 70°C | 24 hours | This compound |
| Photolytic | UV Light | Room Temp | As per ICH Q1B | This compound |
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for the separation and quantification of Captopril and its degradation products.
Typical HPLC Parameters:
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Water (e.g., 55:45 v/v) with 0.1% Trifluoroacetic Acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Retention Times:
-
Captopril: ~5.5 minutes
-
This compound: ~10.8 minutes
Note: Retention times can vary significantly based on the specific column, mobile phase composition, and other chromatographic conditions.[9] Ultra-High Performance Liquid Chromatography (UHPLC) can offer significantly shorter run times.[10]
Experimental Workflow
The following diagram illustrates the general workflow for conducting forced degradation studies of Captopril.
Caption: General workflow for forced degradation studies of Captopril.
Conclusion
The forced degradation of Captopril, primarily through oxidation, leads to the formation of this compound. The protocols and information provided in these application notes offer a comprehensive guide for researchers and scientists to systematically study the stability of Captopril. By employing these methods, it is possible to generate critical data for the development of stable pharmaceutical formulations and robust, stability-indicating analytical methods.
References
- 1. Characterization of the reaction products, kinetics and mechanism of oxidation of the drug captopril by platinum(iv) complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. redalyc.org [redalyc.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Kinetics and mechanism of captopril oxidation in aqueous solution under controlled oxygen partial pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. phmethods.net [phmethods.net]
- 10. arxiv.org [arxiv.org]
- 11. Vibrational spectroscopic studies on the disulfide formation and secondary conformational changes of captopril-HSA mixture after UV-B irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Solid-Phase Extraction of Captopril Disulfide from Biological Matrices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of captopril disulfide, a primary metabolite of the angiotensin-converting enzyme (ACE) inhibitor captopril, from biological matrices such as plasma and urine. The methodologies described are based on established SPE principles and data from related applications, tailored for the selective isolation and quantification of this important analyte.
Introduction
Captopril is an orally active antihypertensive agent that undergoes rapid metabolism in the body. A significant metabolic pathway is the oxidation of its sulfhydryl group to form this compound.[1] Accurate quantification of this compound in biological fluids is crucial for pharmacokinetic and metabolic studies. Solid-phase extraction is a robust and selective sample preparation technique that offers high recovery and cleaner extracts compared to traditional methods like liquid-liquid extraction or protein precipitation.[1] This document outlines recommended SPE protocols using polymeric reversed-phase and mixed-mode sorbents for the extraction of this compound.
Quantitative Data Summary
The following table summarizes quantitative data from various methods for the determination of captopril and its disulfide, providing a benchmark for the expected performance of the proposed SPE protocols.
| Analyte | Matrix | Extraction Method | Analytical Method | LLOQ (ng/mL) | Recovery (%) | Reference |
| Captopril | Plasma | SPE (Oasis HLB) | LC-MS/MS | 10.00 | 107.2 ± 9.5 | [2][3] |
| Total Captopril (after reduction) | Plasma | Liquid-Liquid Extraction | HPLC-Fluorescence | 5 | Not Reported | [4] |
| Captopril | Plasma | Protein Precipitation | RPLC/ESI-MS/MS | 2.5 | Not Reported | [5] |
| This compound | Urine | GC-MS | GC-MS | 25 | Not Reported | [6] |
Experimental Protocols
Protocol 1: Reversed-Phase SPE for this compound from Human Plasma
This protocol is a proposed method utilizing a water-wettable, reversed-phase polymeric sorbent, such as Oasis HLB, for the extraction of the relatively non-polar this compound from plasma.
Materials:
-
Oasis HLB 1 cc (30 mg) SPE Cartridges
-
Human Plasma (collected with an anticoagulant like EDTA)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (reagent grade)
-
Acetonitrile (HPLC grade)
-
SPE Vacuum Manifold
-
Centrifuge
-
Vortex Mixer
Procedure:
-
Sample Pre-treatment:
-
To 1 mL of human plasma, add 1 mL of 4% formic acid in water.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant for SPE.
-
-
SPE Cartridge Conditioning:
-
Place the Oasis HLB cartridges on the vacuum manifold.
-
Wash the cartridges with 1 mL of methanol.
-
Equilibrate the cartridges with 1 mL of water. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated plasma supernatant onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Wash the cartridge with 1 mL of 20% methanol in water to remove less retained impurities.
-
-
Elution:
-
Elute the this compound from the cartridge with 1 mL of acetonitrile into a clean collection tube.
-
A second elution with 1 mL of methanol can be performed to ensure complete recovery.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase of the analytical method (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
Protocol 2: Mixed-Mode SPE for this compound from Human Urine
This protocol is a proposed method using a mixed-mode (reversed-phase and ion-exchange) SPE sorbent to enhance selectivity for this compound from the complex matrix of urine.
Materials:
-
Mixed-Mode SPE Cartridges (e.g., C8/SCX)
-
Human Urine
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Ammonium Hydroxide (reagent grade)
-
Formic Acid (reagent grade)
-
Acetonitrile (HPLC grade)
-
SPE Vacuum Manifold
Procedure:
-
Sample Pre-treatment:
-
Centrifuge the urine sample at 5,000 x g for 10 minutes to remove particulate matter.
-
Dilute 1 mL of the supernatant with 1 mL of 2% formic acid in water.
-
-
SPE Cartridge Conditioning:
-
Place the mixed-mode SPE cartridges on the vacuum manifold.
-
Wash the cartridges with 1 mL of methanol.
-
Equilibrate the cartridges with 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M formic acid to remove basic and neutral interferences retained by the ion-exchange phase.
-
Wash the cartridge with 1 mL of 20% methanol in water to remove polar impurities retained by the reversed-phase mechanism.
-
-
Elution:
-
Elute the this compound with 1 mL of 5% ammonium hydroxide in acetonitrile. The change in pH will disrupt the ionic interaction, and the organic solvent will elute the analyte from the reversed-phase sorbent.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for analysis.
-
Visualizations
Caption: Reversed-Phase SPE Workflow for this compound from Plasma.
Caption: Mixed-Mode SPE Workflow for this compound from Urine.
References
- 1. redalyc.org [redalyc.org]
- 2. Determination of captopril in human plasma, using solid phase extraction and high-performance liquid chromatography, coupled to mass spectrometry: application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Determination of captopril plus its disulfide metabolites in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assay of free captopril in human plasma as monobromobimane derivative, using RPLC/(+)ESI/MS/MS: validation aspects and bioequivalence evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combined gas chromatographic-mass spectrometric procedure for the measurement of captopril and sulfur-conjugated metabolites of captopril in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Captopril Disulfide Stability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of captopril disulfide in aqueous solutions at various pH levels.
FAQs and Troubleshooting Guides
Q1: My captopril solution is showing rapid degradation and the appearance of a new peak in my chromatogram. What is likely happening?
A1: Captopril is highly susceptible to oxidation, especially in aqueous solutions. The primary degradation product is this compound, which is formed by the oxidation of the thiol group on the captopril molecule.[1][2] This degradation is accelerated by several factors:
-
pH: The rate of oxidation significantly increases as the pH rises above 4.0. Captopril is most stable in acidic conditions.[3]
-
Oxygen: The presence of dissolved oxygen is a key driver of oxidation.
-
Metal Ions: Trace metal ions can catalyze the oxidation process.
-
Temperature: Higher temperatures can increase the rate of degradation.
Troubleshooting Steps:
-
pH Adjustment: Ensure the pH of your aqueous solution is below 4.0 for maximum stability.
-
Deoxygenate Solutions: Degas your solvents and solutions to minimize dissolved oxygen. Purging with an inert gas like nitrogen can be effective.
-
Use Chelating Agents: Incorporate a chelating agent such as ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidation.
-
Control Temperature: Store solutions at refrigerated temperatures (2-8 °C) to slow down the degradation rate.[4]
-
Use Antioxidants: Consider the addition of antioxidants to your formulation, although their effectiveness can be formulation-dependent.
Q2: I have already formed this compound in my solution. Is this compound stable, or can it degrade further?
A2: While this compound is the primary and relatively stable degradation product of captopril oxidation, it can undergo further degradation under certain conditions. The disulfide bond can be susceptible to cleavage or further oxidation. One potential further degradation product that has been identified is captopril sulfonic acid.
Troubleshooting and Monitoring:
-
Monitor for New Peaks: Continue to monitor your solution using a stability-indicating analytical method (e.g., HPLC) for the appearance of new peaks that could correspond to further degradation products.
-
Stress Testing: If the stability of this compound is a critical concern for your experiment, consider performing stress studies (e.g., exposure to strong oxidizing agents, high temperatures) to identify potential further degradants.
Q3: What is the ideal pH for storing a solution containing captopril to minimize the formation of this compound?
A3: The ideal pH for storing captopril solutions to minimize oxidation to this compound is below 4.0.[3] In this acidic pH range, the thiol group of captopril is less ionized and therefore less susceptible to oxidation.
Q4: Are there any analytical methods specifically for monitoring the stability of captopril and the formation of this compound?
A4: Yes, High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for separating and quantifying captopril and this compound.[4][5] Capillary electrophoresis has also been used.[6] A robust stability-indicating HPLC method should be able to resolve captopril, this compound, and any other potential degradation products.
Q5: Can the presence of other excipients in my formulation affect the stability of captopril and the formation of this compound?
A5: Absolutely. The choice of excipients can significantly impact stability. For instance, the presence of metal ions from excipients can catalyze oxidation. Conversely, the inclusion of chelating agents like EDTA can enhance stability by sequestering these ions. It is crucial to conduct compatibility studies with all excipients in your formulation.
Data on Captopril Degradation to this compound
The following table summarizes the key factors influencing the degradation of captopril to this compound in aqueous solutions.
| Factor | Influence on Captopril Stability | Recommended Conditions for Stability |
| pH | Higher pH (> 4.0) increases the rate of oxidation to this compound.[3] | Maintain pH below 4.0. |
| Oxygen | Presence of oxygen is essential for the oxidation reaction. | Deoxygenate solutions (e.g., by purging with nitrogen). |
| Temperature | Higher temperatures accelerate the degradation rate.[3] | Store solutions at refrigerated temperatures (2-8 °C).[4] |
| Metal Ions | Catalyze the oxidation of captopril. | Use high-purity water and consider adding a chelating agent like EDTA. |
| Concentration | Higher concentrations of captopril can sometimes show slower relative degradation. | This can be formulation-dependent and should be evaluated. |
Experimental Protocols
Protocol 1: HPLC Method for the Determination of Captopril and this compound
This protocol provides a general framework for a stability-indicating HPLC method. Method optimization and validation are essential for specific applications.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm packing).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted to the acidic range) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for good resolution.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Around 220 nm.[7]
-
Injection Volume: 20 µL.
-
Temperature: Ambient or controlled column temperature.
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of captopril and this compound reference standards in the mobile phase or a suitable solvent. Prepare working standards by diluting the stock solution to known concentrations.
-
Sample Solution: Dilute the aqueous solution under investigation with the mobile phase to a concentration within the linear range of the assay.
3. Analysis:
-
Inject the standard solutions to establish a calibration curve.
-
Inject the sample solutions.
-
Identify and quantify captopril and this compound by comparing their retention times and peak areas to those of the standards.
Protocol 2: Forced Degradation Study to Identify Potential Degradation Products
This protocol outlines a forced degradation study to investigate the stability of captopril and identify potential degradation products, including those from this compound.
1. Prepare Stock Solution:
-
Prepare a stock solution of captopril in a suitable solvent.
2. Expose to Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an acid (e.g., 0.1 N HCl) and heat.
-
Base Hydrolysis: Mix the stock solution with a base (e.g., 0.1 N NaOH) and heat.
-
Oxidation: Treat the stock solution with an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Thermal Degradation: Heat the stock solution at an elevated temperature.
-
Photodegradation: Expose the stock solution to UV light.
3. Neutralize and Analyze:
-
After a predetermined time, neutralize the acidic and basic samples.
-
Analyze all stressed samples using a validated stability-indicating HPLC method (as described in Protocol 1).
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples to that of an unstressed control sample.
-
Identify and quantify the degradation products formed under each stress condition. This will help in understanding the degradation pathways.
Visualizations
Caption: Captopril degradation pathway.
Caption: Experimental workflow for stability testing.
References
- 1. Kinetics and mechanism of captopril oxidation in aqueous solution under controlled oxygen partial pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics and Mechanism of Captopril Oxidation in Aqueous Solution Under Controlled Oxygen Partial Pressure | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. [Stability study of an aqueous formulation of captopril at 1 mg/ml] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. phmethods.net [phmethods.net]
- 6. Determination of captopril and its degradation products by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. arxiv.org [arxiv.org]
Technical Support Center: Chromatographic Separation of Captopril and Captopril Disulfide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the chromatographic separation of Captopril and its primary oxidative degradant, Captopril disulfide.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the chromatographic separation of Captopril and this compound?
A1: The primary challenges in separating Captopril and this compound stem from the inherent properties of Captopril. Captopril is relatively unstable in solutions with a pH greater than 3.8, readily oxidizing to form its disulfide dimer.[1][2] Additionally, Captopril lacks a strong chromophore, which can make UV detection at higher wavelengths less sensitive.[1][2] Achieving good resolution between the two compounds while maintaining sharp peak shapes can also be challenging.
Q2: Why is the separation of Captopril from this compound important?
A2: this compound is the main degradation product and a potential impurity in commercial Captopril preparations.[3][4] Regulatory guidelines, such as those from the ICH, require that analytical methods be stability-indicating.[1][2] This means the method must be able to separate the active pharmaceutical ingredient (API) from its degradation products to accurately quantify the API and ensure the safety and efficacy of the drug product.
Q3: What type of chromatographic column is typically used for this separation?
A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique employed.[1][2] C18 columns are frequently used as the stationary phase.[1][5][6] For instance, a Phenomenex Luna C18 (150×4.6 mm i.d. 5 μm) or a Waters Acquity UHPLC BEH C18 (1.7 μm × 2.1 mm × 50 mm) have been successfully used.[1][5][6]
Q4: What are typical mobile phase compositions for this separation?
A4: The mobile phase is a critical factor in achieving a successful separation. Common mobile phases consist of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. The pH of the aqueous phase is crucial and is generally kept acidic (pH 2.8-3.6) to suppress the ionization of Captopril and enhance its retention and stability.[1] Examples include a mixture of acetonitrile and water (e.g., 30:70 v/v) or a combination of methanol, water, and an acid like trifluoroacetic acid (e.g., 55:45:0.05 v/v/v).[1][5][6]
Q5: At what wavelength should I detect Captopril and this compound?
A5: Due to the lack of a strong chromophore, detection is typically performed at low UV wavelengths. A detection wavelength of 210 nm or 220 nm is commonly used.[1][5][6][7]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor Resolution Between Captopril and this compound | Mobile phase composition is not optimal. | Adjust the organic solvent to water ratio. A lower percentage of organic solvent will generally increase retention times and may improve resolution. Also, ensure the pH of the mobile phase is within the optimal range (2.8-3.6).[1] |
| Column efficiency has decreased. | Check the column's performance. If necessary, wash the column with a strong solvent or replace it. | |
| Peak Tailing for Captopril | Secondary interactions with the stationary phase. | Ensure the mobile phase pH is low enough to suppress the ionization of the carboxyl group on Captopril. Adding an ion-pairing agent to the mobile phase could also be considered. |
| Column void or contamination. | Check for voids at the column inlet by disconnecting the column and inspecting it. If a void is present, the column may need to be replaced. Back-flushing the column may help remove contaminants. | |
| Shifting Retention Times | Inconsistent mobile phase preparation. | Prepare the mobile phase fresh daily and ensure accurate measurements of all components. Degas the mobile phase before use. |
| Temperature fluctuations. | Use a column oven to maintain a consistent temperature.[8] | |
| Pump issues. | Check the pump for leaks and ensure it is delivering a constant flow rate.[8] | |
| Low Signal Response | Incorrect detection wavelength. | Ensure the detector is set to a low UV wavelength, such as 210 nm or 220 nm.[1][5][6][7] |
| Sample degradation. | Prepare Captopril solutions fresh and in an acidic diluent to minimize oxidation to the disulfide form.[5] | |
| Appearance of Extraneous Peaks | Sample contamination or further degradation. | Ensure the purity of the standard and sample. Forced degradation studies can help identify potential degradation products.[1][9] |
| Carryover from previous injections. | Implement a robust needle wash protocol and inject a blank solvent to check for carryover. |
Experimental Protocols
Representative HPLC Method
This protocol is a generalized example based on published methods.[1][7]
-
Column: Phenomenex Luna C18 (150 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile and water (30:70 v/v), with the pH of the water adjusted to 3.0 with phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Sample Preparation: Dissolve the sample in the mobile phase to the desired concentration.
Representative UHPLC Method
This protocol offers a faster analysis time and is based on a published method.[5][6]
-
Column: Waters Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)
-
Mobile Phase: Methanol, Milli-Q water, and Trifluoroacetic acid (55:45:0.05 v/v/v)
-
Flow Rate: 0.1 mL/min
-
Injection Volume: 0.8 µL
-
Column Temperature: Ambient
-
Detection: UV at 220 nm
-
Sample Preparation: Dissolve the sample in the mobile phase. A resolution solution can be prepared by mixing Captopril and this compound standards.[5][10]
Quantitative Data Summary
| Parameter | HPLC Method Example [1][7] | UHPLC Method Example [5][6] |
| Column | Phenomenex Luna C18 (150 x 4.6 mm, 5 µm) | Waters Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) |
| Mobile Phase | Acetonitrile:Water (30:70 v/v), pH 3.0 | Methanol:Water:TFA (55:45:0.05 v/v/v) |
| Flow Rate | 1.0 mL/min | 0.1 mL/min |
| Detection Wavelength | 210 nm | 220 nm |
| Retention Time (Captopril) | ~3.1 min | ~1.74 min |
| Retention Time (this compound) | Varies, well-resolved from Captopril | ~2.66 min |
| Resolution | >2 | >1.5 |
Visualizations
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. caymanchem.com [caymanchem.com]
- 4. glpbio.com [glpbio.com]
- 5. phmethods.net [phmethods.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. researchgate.net [researchgate.net]
- 10. arxiv.org [arxiv.org]
Technical Support Center: Captopril Disulfide LC-MS/MS Analysis
This guide provides troubleshooting advice and frequently asked questions regarding matrix effects encountered during the LC-MS/MS analysis of Captopril and its disulfide metabolite.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant concern in the LC-MS/MS analysis of Captopril disulfide?
A1: The "matrix" refers to all components in a sample apart from the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects are the alteration (suppression or enhancement) of the ionization of the target analyte, this compound, due to the presence of these co-eluting matrix components.[2][3] This phenomenon is a primary concern because it can severely compromise the accuracy, sensitivity, and reproducibility of quantitative analyses, potentially leading to erroneous results.[4][5][6]
Q2: What are the most common sources of matrix effects when analyzing biological samples like plasma or serum?
A2: In biological matrices, the most common sources of matrix effects are endogenous components that are co-extracted with the analyte.[7] Phospholipids, which are major components of cell membranes, are particularly notorious for causing ion suppression and fouling the mass spectrometer source.[8] Other sources include salts, proteins, and metabolites that can co-elute with this compound and interfere with the ionization process.[7]
Q3: How can I determine if my this compound assay is being affected by matrix effects?
A3: There are two primary methods to assess matrix effects. A qualitative assessment can be performed using a post-column infusion experiment. This involves infusing a constant flow of this compound solution into the mass spectrometer while injecting a blank, extracted matrix sample onto the LC column. Any dip or rise in the baseline signal at the retention time of the analyte indicates ion suppression or enhancement, respectively.[7] For a quantitative measure, the post-extraction spiking method is considered the standard.[5][7]
Q4: How do I perform a quantitative assessment of matrix effects using the post-extraction spiking method?
A4: This method quantitatively measures the matrix effect by calculating a Matrix Factor (MF). It involves comparing the peak area of an analyte spiked into an extracted blank matrix with the peak area of the analyte in a neat (pure) solvent. An IS-normalized MF is also typically calculated to determine if the internal standard can adequately compensate for the matrix effect.[7] A detailed protocol for this procedure is provided in the "Experimental Protocols" section below.
Q5: What is the role of an internal standard (IS) in managing matrix effects?
A5: An appropriate internal standard is crucial for correcting matrix effects. The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., Captopril-d5). A SIL-IS is chemically identical to the analyte and will have nearly identical chromatographic retention and ionization behavior.[4] Therefore, it experiences the same degree of ion suppression or enhancement as the analyte, allowing for accurate compensation and reliable quantification.[7] If a SIL-IS is not available, a structural analog may be used, but it must co-elute with the analyte to be effective.
Q6: The analysis of Captopril often requires a reducing agent like DTT to convert the disulfide form back to the parent drug. Can this reagent contribute to matrix effects?
A6: While the primary sources of matrix effects are endogenous biological components, it is possible for high concentrations of exogenous reagents added during sample preparation to influence ionization. Reagents like dithiothreitol (DTT) could potentially alter the ionization efficiency in the MS source. It is essential during method development to evaluate the potential impact of all sample preparation reagents on the analyte and internal standard signals.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Poor Reproducibility & Accuracy | Variable ion suppression or enhancement between different biological sample lots. | 1. Evaluate Lot-to-Lot Variability: Quantify the matrix effect using the post-extraction spiking method across at least six different lots of the biological matrix.[9] 2. Use a Stable Isotope-Labeled IS: This is the most effective way to compensate for variable matrix effects.[4][7] 3. Improve Sample Cleanup: Implement a more rigorous sample preparation technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove more interfering components.[1][8] |
| Low Analyte Response (Ion Suppression) | Co-elution of interfering compounds, most commonly phospholipids in plasma samples.[8] | 1. Optimize Chromatography: Adjust the gradient, mobile phase, or switch to a different column chemistry (e.g., UHPLC) to improve the separation between this compound and the region of ion suppression.[10] 2. Enhance Sample Preparation: Use techniques specifically designed to remove phospholipids, such as HybridSPE, or switch from a simple protein precipitation (PPT) to LLE or SPE. 3. Change Ionization Source: If available, switch from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI), as APCI can be less susceptible to matrix effects.[7] |
| High or Erratic Analyte Response (Ion Enhancement) | Co-eluting compounds from the matrix are increasing the ionization efficiency of the analyte.[1][3] | 1. Improve Chromatographic Separation: As with ion suppression, the primary goal is to chromatographically resolve the analyte from the interfering matrix components.[11] 2. Refine Sample Preparation: A cleaner sample extract is less likely to contain components that cause ion enhancement. Evaluate different SPE sorbents or LLE solvents.[6] |
Quantitative Data Summary
The Matrix Factor (MF) is used to quantitatively describe the impact of matrix effects. The following table illustrates how to interpret these values.
| Sample Set | Description | Peak Area Response | Matrix Factor (MF) Calculation | Interpretation |
| Set A | Analyte in Neat Solution | 100,000 | Reference | |
| Set B | Analyte spiked post-extraction into Blank Matrix | 65,000 | MF = B / A = 0.65 | Ion Suppression (Signal is 35% lower) |
| Set C | Analyte spiked post-extraction into Blank Matrix | 140,000 | MF = C / A = 1.40 | Ion Enhancement (Signal is 40% higher) |
| Set D | Analyte spiked post-extraction into Blank Matrix | 98,000 | MF = D / A = 0.98 | Negligible Matrix Effect |
| Note: A Matrix Factor of <1 indicates suppression, while a value >1 indicates enhancement. An IS-Normalized MF close to 1.0 suggests the internal standard is effectively compensating for the matrix effect.[7] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spiking)
This protocol is adapted from the standard industry practice for evaluating matrix effects.[5][7]
-
Prepare Three Sets of Samples:
-
Set 1 (Neat Solution): Spike the analyte and internal standard into the final mobile phase solvent. This represents the response without any matrix influence.
-
Set 2 (Post-Spiked Matrix): Process at least six different lots of blank biological matrix (e.g., plasma) through the entire sample preparation procedure. After the final extraction step, spike the resulting blank extract with the analyte and internal standard at the same concentration as in Set 1.
-
Set 3 (Pre-Spiked Matrix): Spike the analyte and internal standard into the blank biological matrix before starting the sample preparation procedure. This set is used to determine recovery but is not part of the matrix factor calculation itself.
-
-
Analyze Samples: Inject all samples from Set 1 and Set 2 onto the LC-MS/MS system and record the peak areas for the analyte and the internal standard.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set 2) / (Mean Peak Area of Analyte in Set 1)
-
Calculate the MF for each of the six lots of matrix.
-
-
Calculate IS-Normalized Matrix Factor:
-
IS-Normalized MF = (Analyte MF) / (Internal Standard MF)
-
-
Evaluate Results: The coefficient of variation (%CV) of the IS-Normalized MF across the different matrix lots should ideally be ≤15%. This indicates that the internal standard is tracking the analyte and compensating for lot-to-lot variability in the matrix effect.
Protocol 2: Plasma Sample Preparation using Protein Precipitation
This protocol includes a reduction step to convert this compound and protein-bound Captopril back to the parent Captopril for analysis. It is based on a published method.[12]
-
Pipette 500 µL of plasma into a clean glass tube.
-
Add 50 µL of the internal standard working solution.
-
Add 50 µL of 200 mM Dithiothreitol (DTT) in water (Note: DTT solution should be prepared fresh, within 2 hours of use). This step reduces the disulfide bond.
-
Add 50 µL of 1% formic acid to acidify the sample.
-
Vortex the solution for 30 seconds.
-
Add 1500 µL of methanol to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 60 seconds.
-
Centrifuge for 7 minutes at 3000 rpm to pellet the precipitated proteins.
-
Transfer a portion of the clear supernatant to an autosampler vial.
-
Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.
Visualizations
Caption: A logical workflow for troubleshooting poor LC-MS/MS assay performance.
Caption: Experimental workflow for the quantitative assessment of matrix effects.
References
- 1. longdom.org [longdom.org]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. A selective and rapid method for the quantification of captopril in human plasma using liquid chromatography/selected reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. japsonline.com [japsonline.com]
Improving the resolution between Captopril and Captopril disulfide peaks in HPLC
This guide provides troubleshooting advice and answers to frequently asked questions to help you improve the chromatographic resolution between Captopril and its primary degradant, Captopril disulfide.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor resolution between Captopril and this compound peaks?
Poor resolution is typically a result of suboptimal chromatographic conditions. The most influential factors include:
-
Mobile Phase pH: The pH of the mobile phase significantly affects the ionization state of both Captopril and this compound, thereby altering their retention and selectivity.[1][2]
-
Mobile Phase Composition: The type and ratio of the organic solvent (e.g., methanol or acetonitrile) to the aqueous buffer can impact selectivity and resolution.[2][3][4]
-
Column Condition: An old or poorly maintained column can lead to peak broadening and loss of efficiency, resulting in decreased resolution.
-
Flow Rate: A flow rate that is too high can reduce the time for effective separation between the two closely eluting compounds.[5]
Q2: Why is my Captopril peak area decreasing while the this compound peak area is increasing in my sample solutions?
This phenomenon is a strong indicator of sample instability. Captopril contains a thiol group that is susceptible to oxidation, which converts it into this compound, its main degradation product.[1][2] This oxidation can occur in solution when exposed to air.[6] The rate of degradation is influenced by factors like pH, temperature, and exposure to light.[1][7] It is often recommended to use freshly prepared solutions for analysis to ensure accurate quantification of Captopril.[6][8]
Q3: How can I prevent or minimize the oxidation of Captopril during sample preparation and analysis?
Preventing the oxidation of Captopril is crucial for accurate results. Consider the following strategies:
-
Fresh Preparation: Prepare sample and standard solutions immediately before injection. Captopril in solution can start to degrade within hours.[1][6]
-
pH Control: Maintain a low pH (below 4.0) for your solutions, as Captopril is more stable in acidic conditions.[1]
-
Use of Antioxidants/Chelating Agents: The addition of antioxidants or chelating agents like EDTA to the sample solvent (diluent) can help to sequester metal ions that may catalyze oxidation.[1]
-
Derivatization: For analyses requiring high stability, especially in biological matrices, Captopril can be derivatized to protect the thiol group from oxidation.[9][10][11] Reagents like N-Ethylmaleimide (NEM) or monobromobimane can be used.[9][11]
-
Temperature Control: Keep samples cool, for instance in an autosampler set at a low temperature (e.g., 4°C), to slow down the degradation process.
Troubleshooting Guides
Problem: My peaks for Captopril and this compound are co-eluting or have a resolution value less than 1.5.
This guide provides a systematic approach to improving the separation of these two compounds. It is recommended to adjust only one parameter at a time to observe its effect.[5]
Solution Workflow Diagram
Caption: A logical workflow for troubleshooting poor peak resolution.
1. Adjust Mobile Phase pH
The pH of the mobile phase is a critical factor. Captopril's stability is higher at a lower pH.[1] By adjusting the pH, you can alter the charge of the molecules and their interaction with the stationary phase.
-
Action: Adjust the pH of the aqueous portion of your mobile phase to a range of 2.5 to 3.5 using an acidifier like orthophosphoric acid or trifluoroacetic acid (TFA).[3][4][8]
-
Expected Outcome: Lowering the pH typically increases the retention of Captopril and can significantly improve the selectivity between it and this compound.
2. Modify Mobile Phase Composition
The choice and concentration of the organic solvent can alter selectivity.
-
Action: If using a gradient or isocratic method, systematically decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase. A small change, such as 2-5%, can have a significant impact.
-
Expected Outcome: Decreasing the organic solvent percentage will increase the retention times of both peaks. This often leads to better separation, as the compounds spend more time interacting with the stationary phase.
3. Decrease the Flow Rate
Reducing the flow rate can enhance column efficiency and, consequently, resolution.
-
Action: Lower the flow rate of the mobile phase. For example, if you are running at 1.0 mL/min, try reducing it to 0.8 mL/min.
-
Expected Outcome: A lower flow rate gives more time for the analytes to partition between the mobile and stationary phases, leading to narrower peaks and improved resolution, though it will increase the total run time.[5]
4. Change Column Temperature
Temperature affects mobile phase viscosity and reaction kinetics, which can influence selectivity.
-
Action: Systematically vary the column temperature. Try decreasing the temperature first (e.g., from 30°C to 25°C) to potentially increase retention.
-
Expected Outcome: Lowering the temperature generally increases retention and may improve resolution, while higher temperatures can sometimes improve efficiency but may also cause peak co-elution if selectivity changes unfavorably.[5]
Troubleshooting Summary Table
| Parameter | Recommended Adjustment | Expected Outcome on Chromatogram |
| Mobile Phase pH | Decrease to pH 2.5 - 3.5 | Increased retention and improved selectivity. |
| Organic Modifier % | Decrease by 2-5% | Increased retention times for both peaks, potentially improving separation. |
| Flow Rate | Decrease (e.g., from 1.0 to 0.8 mL/min) | Longer retention times, narrower peaks, and increased resolution. |
| Column Temperature | Decrease in 5°C increments | Increased retention, which may lead to better resolution. |
Experimental Protocols
Below are detailed methodologies adapted from validated HPLC and UHPLC methods that have demonstrated successful separation of Captopril and this compound.
Protocol 1: UHPLC Method with High Resolution
This method is adapted from a study that achieved excellent resolution in a short run time.[6][8]
-
Column: Waters Acquity UHPLC BEH C18, 1.7 µm, 2.1 mm x 50 mm
-
Mobile Phase: Isocratic mixture of Methanol, Milli-Q water, and Trifluoroacetic acid (55:45:0.05 v/v/v).
-
Flow Rate: 0.1 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 0.8 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 0.2 mg/mL. Prepare solutions fresh.[8]
Protocol 2: RP-HPLC Method with pH Optimization
This protocol is based on a method that emphasizes pH control for optimal separation.[3][4]
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic mixture of Methanol and Water (e.g., 70:30 v/v), with the pH of the mixture adjusted to 3.0 using 85% phosphoric acid.[3]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection Wavelength: 225 nm[3]
-
Injection Volume: 20 µL
-
Sample Preparation: Prepare stock solutions in the mobile phase.
Method Parameters Comparison
| Parameter | Protocol 1 (UHPLC) | Protocol 2 (RP-HPLC) |
| Column Type | BEH C18, 1.7 µm | C18, 5 µm |
| Mobile Phase | 55:45:0.05 Methanol:Water:TFA | 70:30 Methanol:Water, pH 3.0 |
| Flow Rate | 0.1 mL/min | 1.0 mL/min |
| Temperature | 25°C | Ambient |
| Wavelength | 220 nm | 225 nm |
| Typical Retention Time (Captopril) | ~1.7 min[6] | ~4.9 min[4] |
| Typical Retention Time (this compound) | ~2.7 min[6] | Not specified, but resolution is good. |
Chemical Relationship Visualization
The following diagram illustrates the oxidative conversion of two Captopril molecules into one molecule of this compound.
Caption: Oxidation of Captopril to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. akjournals.com [akjournals.com]
- 5. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 6. phmethods.net [phmethods.net]
- 7. researchgate.net [researchgate.net]
- 8. arxiv.org [arxiv.org]
- 9. Assay of free captopril in human plasma as monobromobimane derivative, using RPLC/(+)ESI/MS/MS: validation aspects and bioequivalence evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPLC determination of captopril in human plasma and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. altasciences.com [altasciences.com]
Captopril disulfide stability under different storage conditions
This guide provides detailed information for researchers, scientists, and drug development professionals on the stability of captopril disulfide under various experimental and storage conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is the primary oxidative degradation product and a key metabolite of Captopril, an angiotensin-converting enzyme (ACE) inhibitor.[1][2] In experimental settings, the presence and concentration of this compound are critical indicators of the stability of captopril itself.[3] Since captopril's therapeutic activity relies on its free sulfhydryl group, oxidation to the disulfide form represents a loss of the active compound.[4][5] Therefore, understanding the conditions that promote or prevent its formation is essential for accurate experimental results and for the formulation of stable Captopril-based products.
Q2: What are the recommended storage conditions for solid (neat) this compound?
A2: For long-term stability, solid this compound should be stored at -20°C.[2] Some suppliers also indicate storage at 4°C with protection from light.[6] It is crucial to keep containers securely sealed in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[7]
Q3: How should I prepare and store stock solutions of this compound?
A3: Stock solutions require more stringent conditions than the solid compound. To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the solution after preparation.[1][8] Store these aliquots protected from light.[8]
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Temperature | Storage Duration | Recommendations |
| -80°C | Up to 6 months | Recommended for long-term storage.[1][8] |
| -20°C | Up to 1 month | Suitable for short-term storage.[1][8] |
Q4: What primary factors cause the formation of this compound from captopril in experiments?
A4: The conversion of captopril to this compound is primarily an oxidation reaction.[9][10] The stability of captopril is influenced by several factors that can accelerate this process:
-
pH: Captopril is most stable in acidic conditions, specifically at a pH below 4.0.[4] As the pH increases (becomes more neutral or alkaline), the rate of oxidation to this compound significantly increases.[4][11]
-
Temperature: Increased temperature accelerates the degradation of captopril in solution.[4]
-
Presence of Oxygen: The oxidation is an oxygen-facilitated, free-radical process. Minimizing the oxygen content in the solution (e.g., by degassing) can slow degradation.
-
Metal Ions: Trace amounts of transition metal ions, particularly copper (Cu²⁺), can catalyze the oxidation of captopril.[11] The presence of even 1 ppm of copper has been shown to oxidize solutions.
-
Light Exposure: UV-B irradiation can promote and exacerbate the formation of this compound from captopril in aqueous solutions.[12]
Troubleshooting Guide
Q5: I am observing a higher-than-expected amount of this compound in my captopril sample. What are the potential causes?
A5: Unexpectedly high levels of this compound typically point to the degradation of your primary captopril sample. Use the following workflow to diagnose the issue.
Data Summary
The stability of captopril, and thus the formation of this compound, is highly dependent on environmental conditions.
Table 2: Summary of Factors Influencing Captopril Degradation to this compound
| Factor | Condition | Impact on Stability | Reference |
| pH | pH > 4.0 | Decreased stability, increased oxidation rate. | [4] |
| pH < 4.0 | Maximum stability. | [4] | |
| Temperature | Elevated (e.g., 50°C, 60°C) | Increased degradation rate in solution. | [4] |
| Light | UV-B Exposure | Exacerbates disulfide formation. | [12] |
| Catalysts | Trace Metal Ions (Cu²⁺, Fe²⁺) | Significantly catalyzes oxidation. | [11] |
| Additives | Chelating Agents (e.g., EDTA) | Increases stability by sequestering metal ions. | [4] |
| Antioxidants | Increases stability by inhibiting oxidation. |
Experimental Protocols
To assess the stability of captopril and quantify the formation of this compound, forced degradation studies are often performed, followed by analysis with a stability-indicating HPLC method.
Protocol 1: Forced Degradation (Stress Testing) of Captopril
This protocol is designed to intentionally degrade a captopril sample to identify its degradation products and pathways.[3][13][14]
-
Prepare Stock Solution: Accurately weigh and dissolve approximately 10 mg of captopril in 10 mL of a suitable solvent (e.g., mobile phase or water) to create a 1 mg/mL stock solution.[15]
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat the mixture (e.g., at 70-80°C) for a defined period (e.g., 1-6 hours).[13][15] Cool the solution and dilute with mobile phase for analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature or heat gently for a defined period.[15] Cool and dilute with mobile phase for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).[15] Keep the solution in the dark at room temperature for 1 hour.[13] Dilute with mobile phase for analysis. This condition is expected to show significant conversion to this compound.
-
Thermal Degradation: Place 1 mL of the stock solution in a thermostatically controlled water bath and reflux at temperatures ranging from 60°C to 100°C for 6 hours.[13][15] Cool and dilute with mobile phase.
-
Photolytic Degradation: Expose 1 mL of the stock solution to direct sunlight or a UV lamp for a defined period (e.g., 2 hours).[14] Analyze a wrapped (control) sample in parallel. Dilute with mobile phase for analysis.
-
Analysis: Analyze all stressed samples and an unstressed control sample using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This method is designed to separate and quantify captopril from its primary degradant, this compound.[14][16][17]
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm packing).[17]
-
Mobile Phase: A mixture of methanol, water, and an acidifier like phosphoric acid or trifluoroacetic acid. A common composition is Methanol:Water:Phosphoric Acid.[17] An isocratic elution is typically used.
-
Flow Rate: 1.0 mL/min.[17]
-
Injection Volume: 20 µL.[17]
-
Sample Preparation: Dilute samples from the forced degradation study or other experiments to a final concentration within the method's linear range (e.g., 50 µg/mL) using the mobile phase.[13] Filter the sample through a 0.45 µm filter before injection.[14]
-
System Suitability: Prepare a resolution solution containing both captopril and this compound to ensure the method can adequately separate the two peaks (resolution should be >2.0).[14][17]
-
Analysis and Quantification: Inject the prepared samples. Identify peaks based on the retention times of captopril and this compound standards. Quantify the amount of each compound by comparing peak areas to a standard curve.
References
- 1. glpbio.com [glpbio.com]
- 2. caymanchem.com [caymanchem.com]
- 3. phmethods.net [phmethods.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemscene.com [chemscene.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Kinetics and Mechanism of Captopril Oxidation in Aqueous Solution Under Controlled Oxygen Partial Pressure | Semantic Scholar [semanticscholar.org]
- 10. Characterization of the reaction products, kinetics and mechanism of oxidation of the drug captopril by platinum(iv) complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Kinetics and mechanism of captopril oxidation in aqueous solution under controlled oxygen partial pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Vibrational spectroscopic studies on the disulfide formation and secondary conformational changes of captopril-HSA mixture after UV-B irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijpsonline.com [ijpsonline.com]
- 14. arxiv.org [arxiv.org]
- 15. ijpsonline.com [ijpsonline.com]
- 16. researchgate.net [researchgate.net]
- 17. visaemdebate.incqs.fiocruz.br [visaemdebate.incqs.fiocruz.br]
Minimizing Captopril disulfide formation in pharmaceutical formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Captopril formulations. The primary focus is on minimizing the formation of Captopril disulfide, a major degradation product.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and why is its formation a concern?
A1: this compound is the primary degradation product of Captopril, formed through the oxidation of Captopril's thiol (-SH) group.[1][2][3][4] This transformation results in a loss of therapeutic efficacy as the disulfide form is inactive.[5] Its presence in a formulation indicates instability and can impact the product's safety and shelf-life.
Q2: My Captopril formulation is showing significant degradation. What are the most likely causes?
A2: The most common causes for Captopril degradation to its disulfide form are:
-
Inappropriate pH: Captopril is most stable in acidic conditions, with a pH below 4.0 showing maximum stability.[1][6] As the pH increases, the thiol group is more readily ionized and susceptible to oxidation.[1]
-
Presence of Metal Ions: Trace metal ions, such as copper (Cu²⁺), can catalyze the oxidation of Captopril.[7][8][9] These contaminants can be introduced through excipients, water, or manufacturing equipment.[1]
-
Exposure to Oxygen: The degradation process is an oxidation reaction, meaning that exposure to atmospheric oxygen will promote the formation of this compound.[8]
-
Elevated Temperature: The rate of Captopril degradation increases with temperature.[6][7][10]
-
Incompatible Excipients: Certain excipients, such as sugar alcohols like sorbitol and glycerol, have been shown to accelerate the degradation of Captopril.[6][7][10]
Q3: I am observing a faster than expected degradation rate in my aqueous Captopril solution. How can I troubleshoot this?
A3: To troubleshoot accelerated degradation in an aqueous solution, consider the following workflow:
Q4: What is the role of EDTA in stabilizing Captopril formulations?
A4: Ethylenediaminetetraacetic acid (EDTA) is a chelating agent that sequesters metal ions.[1] By binding to trace metal ions that would otherwise catalyze the oxidation of Captopril, EDTA effectively inhibits this degradation pathway.[1][7] Studies have shown that even low concentrations of EDTA (e.g., 0.01%) can significantly stabilize Captopril in aqueous solutions.[6][7][10]
Q5: Are antioxidants like ascorbic acid effective in preventing this compound formation?
A5: Yes, antioxidants can be effective. Captopril itself possesses antioxidant properties due to its thiol group.[9][11][12] The addition of other antioxidants, such as ascorbic acid, can help to protect Captopril from oxidation.[13][14] However, the overall stability will still be highly dependent on other factors like pH and the presence of metal ions.
Data on Captopril Stability
The following tables summarize quantitative data from various studies on the stability of Captopril under different conditions.
Table 1: Effect of pH on Captopril Degradation
| pH | Temperature (°C) | Stability Observation |
| < 4.0 | 50 | Maximum stability observed.[1][6] |
| 3.0 | 36 | Degradation is influenced by excipients.[6][7][10] |
| 3.85 | 60 | A stable formulation is feasible with EDTA.[1][2] |
| 6.6 - 8.0 | 32 | First-order degradation process becomes more predominant as pH increases.[8] |
Table 2: Effect of Additives on Captopril Stability in Aqueous Solution (pH 3, 36°C)
| Additive | Concentration | Observation |
| Na-EDTA | 0.01% | Sufficient to stabilize the formulation.[6][7][10] |
| Sorbitol | 35% | Accelerates degradation.[6][7][10] |
| Glycerol | - | Confirms the destabilizing effect of sugar alcohols.[6][7] |
| Nitrogen Purging | - | Not essential for stability if Na-EDTA is present.[6][7][10] |
Table 3: Effect of Temperature and Concentration on Captopril Shelf-Life (t₉₀) in Water (pH 3)
| Concentration (mg/mL) | Temperature (°C) | Estimated t₉₀ (days) |
| 1 | 36 | 7[10] |
| 1 | 5 | 27[6][15] |
| 2.5 | 36 | 28-35 (4-5 times increase)[10] |
| 5 | 36 | 49-56 (7-8 times increase)[10] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Captopril Oral Solution (1 mg/mL)
This protocol is designed to prepare a Captopril oral solution with enhanced stability.
-
Materials:
-
Captopril powder
-
Disodium Edetate (EDTA)
-
Citric Acid (for pH adjustment)
-
Sodium Citrate (for pH adjustment)
-
Purified Water
-
pH meter
-
Volumetric flasks
-
Magnetic stirrer and stir bar
-
Amber glass bottles for storage
-
-
Procedure:
-
Prepare a citrate buffer solution to maintain the pH between 3.5 and 4.0.
-
In a volumetric flask, dissolve 0.1 g of Disodium Edetate in approximately 80 mL of purified water with stirring.
-
Accurately weigh 100 mg of Captopril powder and add it to the EDTA solution. Stir until completely dissolved.
-
Add the citrate buffer to the Captopril solution and adjust the pH to 3.85.[2]
-
Add purified water to bring the final volume to 100 mL.
-
Optional but recommended: Purge the headspace of the container with nitrogen gas before sealing.
-
Store the final solution in a tightly sealed amber glass bottle at 4°C.[13][16]
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Quantification of Captopril and this compound
This HPLC method can be used to assess the stability of Captopril formulations by quantifying the parent drug and its primary degradant.
-
Instrumentation and Conditions:
-
HPLC System: With UV detector
-
Column: C18, 5 µm, 4.6 x 250 mm (or equivalent)
-
Mobile Phase: Methanol and water (e.g., 55:45 v/v) with an acidifier like trifluoroacetic acid (0.05%).[17]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
-
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of Captopril reference standard (e.g., 1 mg/mL) in the mobile phase.
-
Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in the mobile phase.
-
Create a series of calibration standards by diluting the stock solutions to cover the expected concentration range in the samples.
-
-
Sample Preparation:
-
Dilute the Captopril formulation with the mobile phase to a concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standards and samples onto the HPLC system.
-
Identify the peaks for Captopril and this compound based on their retention times, which should be determined using the individual standard solutions. For example, under certain conditions, Captopril may elute at approximately 1.74 minutes and this compound at 2.66 minutes.[1][17]
-
Quantify the amount of Captopril and this compound in the samples by comparing their peak areas to the calibration curves.
-
-
Visualizing Key Processes
This compound Formation Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. caymanchem.com [caymanchem.com]
- 4. glpbio.com [glpbio.com]
- 5. redalyc.org [redalyc.org]
- 6. researchgate.net [researchgate.net]
- 7. Influence of formulation properties on chemical stability of captopril in aqueous preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetics and mechanism of captopril oxidation in aqueous solution under controlled oxygen partial pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antioxidant and prooxidant properties of captopril and enalapril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ingentaconnect.com [ingentaconnect.com]
- 11. Antioxidant power of angiotensin-converting enzyme inhibitors in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cardioprotective Role of Captopril: From Basic to Applied Investigations [mdpi.com]
- 13. [Stability study of an aqueous formulation of captopril at 1 mg/ml] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nationwidechildrens.org [nationwidechildrens.org]
- 15. Stability of captopril in some aqueous systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chuv.ch [chuv.ch]
- 17. phmethods.net [phmethods.net]
Troubleshooting poor peak shape for Captopril disulfide in chromatography
Technical Support Center: Captopril Disulfide Analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve poor peak shape issues encountered during the chromatographic analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for this compound in reversed-phase chromatography?
Poor peak shape for this compound, which is the primary oxidative degradation product of Captopril, typically manifests as peak tailing, fronting, or splitting.[1][2] The issues often stem from a combination of the molecule's chemical properties and suboptimal chromatographic conditions.
Key Chemical Properties:
-
Ionizable Groups: this compound has two carboxylic acid groups and two basic pyrrolidine rings. Captopril has pKa values of approximately 3.7 and 9.8, and its disulfide dimer is expected to have similar properties.[3] At mobile phase pH values between these pKa's, the molecule can exist in multiple ionic states, leading to complex interactions with the stationary phase.
-
Isomerism: The molecule has two convertible cis-trans amide bonds, which can lead to the existence of three different isomers (cis-cis, cis-trans, trans-trans).[4] Under certain conditions, this can result in broad or split peaks as the isomers interconvert during separation.[4]
Common Chromatographic Causes:
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase (e.g., C18) can interact with the basic pyrrolidine groups of this compound, causing a secondary retention mechanism that leads to peak tailing.[5]
-
Mobile Phase pH: An inappropriate mobile phase pH can exacerbate silanol interactions or cause the analyte to be in a mixed ionic state, resulting in poor peak shape.[6] Captopril itself is known to be more stable at a lower pH (below 4.0).[3]
-
Column Overload: Injecting too much sample mass or volume can saturate the stationary phase, leading to peak fronting.[7][8]
-
Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause band broadening and peak distortion, often leading to fronting or split peaks.[8]
-
Column Degradation: Physical issues with the column, such as a void at the inlet or a blocked frit, can distort the sample band and affect all peaks in the chromatogram.[5][6]
Q2: My this compound peak is tailing. What are the causes and how can I fix it?
Peak tailing is the most common peak shape issue for compounds with basic functional groups, like this compound. It occurs when the back half of the peak is broader than the front half.
Primary Causes:
-
Silanol Interactions: The most likely cause is the interaction between the basic pyrrolidine nitrogen on your analyte and acidic silanol groups (Si-OH) on the column's stationary phase.
-
Improper Mobile Phase pH: If the mobile phase pH is not optimal, it can increase the ionization of silanol groups, promoting these secondary interactions.[5][6]
-
Insufficient Buffering: A mobile phase with low buffer capacity can fail to control the pH at the column surface, leading to inconsistent interactions.[5]
-
Column Contamination/Age: An old or contaminated column may have more exposed silanol sites or active metal contaminants that can chelate with the analyte.
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to between 2.5 and 3.5) with an acid additive like trifluoroacetic acid (TFA) or formic acid is highly effective. This suppresses the ionization of silanol groups, minimizing interactions. A validated method with excellent peak shape uses 0.05% TFA in the mobile phase.[9][10]
-
Use a Modern, End-Capped Column: Employ a high-purity silica column that is fully end-capped. End-capping neutralizes most of the residual silanol groups, providing a more inert surface.
-
Increase Buffer Strength: If using a buffer (e.g., phosphate or acetate), try increasing the concentration to between 25-50 mM to better control the surface pH.[5]
-
Check for Column Degradation: If the problem persists, the issue may be physical. First, remove any guard column and re-inject. If the peak shape improves, replace the guard column. If not, consider flushing the analytical column or replacing it.[6]
dot graph TD { graph [rankdir=LR, labelloc=b, label="Figure 1. Chemical basis of peak tailing.", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=plaintext, fontname="Arial", fontsize=11, fontcolor="#202124"]; subgraph "Stationary Phase (Silica Surface)" style S1 fill:#F1F3F4,stroke:#5F6368 S1_Silanol1 [label="Si-OH"]; S1_Silanol2 [label="Si-O⁻"]; S1_C18 [label="Si-C18H37"]; end subgraph "Mobile Phase" style S2 fill:#FFFFFF Analyte [label="this compound\n(with basic N⁺ site)", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; end Analyte -- "Primary Retention\n(Hydrophobic)" --> S1_C18; Analyte -. "Secondary Interaction\n(Ionic)" .-> S1_Silanol2; S1_Silanol2 -- "Causes Tailing" --> S1_Silanol2; }
Caption: Diagram of secondary ionic interactions causing peak tailing.
Q3: I am observing peak fronting for this compound. How can I resolve this?
Peak fronting, where the front of the peak is sloped and the back is steep, is less common than tailing but indicates a different set of problems.[6]
Primary Causes:
-
Sample Overload: The concentration of the analyte is too high for the column to handle, causing molecules to elute prematurely.[7][11]
-
Incompatible Sample Solvent: The sample is dissolved in a solvent that is much stronger (more organic) than the mobile phase. This causes the sample band to spread and travel too quickly at the column inlet.[11]
-
Column Collapse: A physical void or channel has formed at the head of the column, often due to operation at high pH or temperature, or from pressure shocks.[6][8]
Troubleshooting Steps:
-
Reduce Sample Concentration: Dilute your sample by a factor of 5 or 10 and re-inject. If the peak shape becomes symmetrical, you are experiencing mass overload.
-
Reduce Injection Volume: Inject a smaller volume of your sample. This has a similar effect to dilution.
-
Match Sample Solvent to Mobile Phase: The best practice is to dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that can fully dissolve the analyte.
-
Inspect the Column: If the problem appeared suddenly, it could be a physical issue.[6] Disconnect the column, check for a visible void at the inlet, and if possible, reverse-flush the column (check manufacturer's instructions first) or replace it.
Q4: My this compound peak is splitting. What is happening?
Peak splitting can appear as a "shoulder" on the main peak or two distinct, poorly resolved peaks.
Primary Causes:
-
Partially Blocked Column Frit: Particulate matter from the sample or system can clog the inlet frit, causing the sample to flow through multiple paths onto the column bed.[6][8]
-
Column Void/Channel: Similar to what causes fronting, a disturbance in the packing bed can split the sample band.[8]
-
Strong Sample Solvent: Dissolving the sample in a much stronger solvent than the mobile phase can cause the sample to precipitate at the column head upon injection or interfere with proper partitioning.
-
Isomer Interconversion: this compound can exist as cis-trans isomers.[4] Depending on the column temperature and flow rate, slow interconversion on the chromatographic timescale can lead to broadened or split peaks.[4]
Troubleshooting Steps:
-
Filter Your Samples: Always pass samples through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulates.
-
Use a Guard Column: A guard column protects the analytical column from contaminants and particulates and is much cheaper to replace.
-
Prepare Sample in Mobile Phase: This is a critical step to rule out solvent incompatibility issues.
-
Adjust Temperature: Try adjusting the column temperature (e.g., to 30°C or 40°C). This can sometimes coalesce split peaks caused by conformational isomers by speeding up their interconversion.
dot graph G { graph [labelloc=b, label="Figure 2. Troubleshooting workflow for poor peak shape.", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [fontname="Arial", fontsize=10, style=filled];
}
Caption: A logical workflow for diagnosing poor peak shape.
Data & Protocols
Table 1: Troubleshooting Summary for this compound
| Peak Shape Issue | Potential Chemical Causes | Potential Physical/System Causes | Key Solutions |
| Tailing | Secondary interactions with silanols; Mobile phase pH near analyte pKa (~3.7).[3] | Column contamination; Extra-column dead volume.[5] | Lower mobile phase pH with 0.05% TFA; Use a high-purity, end-capped C18 column.[9] |
| Fronting | Sample overload (high concentration).[7] | Column void/collapse; Sample solvent stronger than mobile phase.[6][11] | Dilute sample or reduce injection volume; Dissolve sample in mobile phase.[8] |
| Splitting | Slow interconversion of cis/trans isomers.[4] | Blocked guard column or inlet frit; Column void.[8] | Dissolve sample in mobile phase; Replace guard column; Filter samples; Adjust column temperature.[4] |
Table 2: Example UHPLC Method for Good Peak Shape of Captopril & its Disulfide[11][12][14]
| Parameter | Specification |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase | Isocratic mixture of Methanol, Milli-Q Water, and Trifluoroacetic Acid (55:45:0.05 v/v/v) |
| Flow Rate | 0.1 mL/min |
| Detection | UV at 220 nm |
| Column Temp. | Ambient (Not specified, but typically controlled e.g., 25-30°C) |
| Results | Well-defined, resolved peaks for Captopril (~1.7 min) and this compound (~2.7 min) with no tailing.[9][12] |
Experimental Protocols
Protocol 1: Preparation of a System Suitability Resolution Solution
This protocol is essential to verify that the chromatographic system can adequately separate Captopril from its disulfide dimer. This method is adapted from a validated UHPLC procedure.[9][12]
Objective: To prepare a solution containing both Captopril and this compound to check for adequate resolution.
Materials:
-
Captopril Reference Standard
-
This compound Reference Standard
-
Mobile Phase (as specified in your method)
-
50 mL Volumetric flasks
-
0.45 µm Syringe Filter (e.g., PVDF)
Procedure:
-
Prepare this compound Stock (0.5 mg/mL):
-
Accurately weigh 25 mg of this compound into a 50 mL volumetric flask.
-
Add approximately 30 mL of mobile phase, sonicate to dissolve, then dilute to volume with mobile phase. Mix well.[12]
-
-
Prepare Resolution Solution:
-
Accurately weigh 10 mg of Captopril reference standard into a new 50 mL volumetric flask.
-
Pipette 5.0 mL of the this compound Stock solution into the same flask.
-
Add approximately 25 mL of mobile phase, sonicate briefly to dissolve, then dilute to volume with mobile phase. Mix well.
-
This final solution contains approximately 0.2 mg/mL of Captopril and 0.05 mg/mL of this compound.[12]
-
-
Filtration:
-
Filter the resolution solution through a 0.45 µm syringe filter before injection, discarding the first few mL of the filtrate.[12]
-
Protocol 2: General Column Flushing Procedure for a C18 Column
This protocol can help remove strongly retained contaminants that may cause poor peak shape and high backpressure. Always consult the column manufacturer's care and use guide first.
Objective: To wash the column and restore its performance.
Procedure:
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid flushing contaminants into the detector cell.
-
Aqueous Wash: Flush the column with HPLC-grade water (or mobile phase A without buffer salts) for 30-60 minutes at a low flow rate (e.g., 0.5 mL/min).
-
Organic Wash (for non-polar contaminants): Flush with 100% Acetonitrile or Methanol for 30-60 minutes.
-
Strong Solvent Wash (optional): For very stubborn contaminants, a stronger solvent like Isopropanol can be used for 30-60 minutes.
-
Re-equilibration:
-
Flush with the intermediate organic solvent (Acetonitrile/Methanol) for 15 minutes.
-
Gradually re-introduce your mobile phase composition.
-
Equilibrate the column with the actual mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
-
Reconnect and Test: Reconnect the column to the detector and test its performance with a standard injection.
References
- 1. This compound | 64806-05-9 [chemicalbook.com]
- 2. glpbio.com [glpbio.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. HPLC profile of this compound that undergoes reversible cis-trans conversion among three isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. perkinelmer.com [perkinelmer.com]
- 8. acdlabs.com [acdlabs.com]
- 9. phmethods.net [phmethods.net]
- 10. [2107.09724] Quantification of Captopril using Ultra High Performance Liquid Chromatography [arxiv.org]
- 11. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 12. arxiv.org [arxiv.org]
Impact of mobile phase composition on Captopril disulfide retention time
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic analysis of Captopril and its primary impurity, Captopril disulfide.
Troubleshooting Guide: this compound Retention Time Issues
Unexpected shifts in the retention time of this compound can compromise the accuracy and reproducibility of analytical methods. This guide provides a systematic approach to diagnosing and resolving common retention time-related problems.
Question: My this compound peak is eluting earlier or later than expected. What are the potential causes and how can I fix it?
Answer:
Retention time variability for this compound is primarily influenced by the mobile phase composition. Here’s a step-by-step troubleshooting approach:
-
Verify Mobile Phase Preparation:
-
Incorrect Composition: Double-check the volumetric ratios of the organic and aqueous components. Even minor deviations can significantly impact retention.
-
Inaccurate pH Adjustment: The pH of the aqueous portion of the mobile phase is a critical parameter. Use a calibrated pH meter to ensure the correct pH is achieved. The experimental data reveals that both the acetonitrile content in the mobile phase and the pH are significant factors that affect the retention time.[1]
-
Inadequate Mixing: Ensure the mobile phase is thoroughly mixed and degassed before use.
-
-
Assess the Organic Modifier Concentration:
-
Increased Organic Content: A higher percentage of the organic solvent (e.g., methanol or acetonitrile) will decrease the retention time of this compound, causing it to elute earlier.
-
Decreased Organic Content: A lower percentage of the organic solvent will increase the retention time, causing it to elute later.
-
-
Evaluate the Mobile Phase pH:
-
Captopril and its disulfide are ionizable compounds. Changes in the mobile phase pH can alter their degree of ionization and, consequently, their interaction with the stationary phase.
-
Maximum stability for Captopril is observed below pH 4.0.[2] While this applies to the stability of the parent drug, the ionization state of the disulfide will also be pH-dependent. Significant peak shape issues, such as double peaks, can occur at basic pH due to the presence of ionized and non-ionized species.[3]
-
-
Check for Column Equilibration:
-
Ensure the column is adequately equilibrated with the mobile phase before injecting the sample. Insufficient equilibration can lead to drifting retention times.
-
-
Consider Column Contamination and Aging:
-
Over time, columns can become contaminated or the stationary phase can degrade, leading to shifts in retention. If the above steps do not resolve the issue, consider flushing the column with a strong solvent or replacing it.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical mobile phase composition for the analysis of this compound?
A1: Several mobile phase compositions have been successfully used. The choice often depends on the specific column and desired separation from Captopril and other impurities. Common components include:
-
Aqueous Phase: Often a buffer (e.g., ammonium formate, potassium phosphate) or water with a pH-adjusting acid (e.g., phosphoric acid, trifluoroacetic acid).[4][5][6][7][8]
-
Organic Modifier: Methanol or acetonitrile are commonly used.[1][4][5][6][7][8]
Q2: How does the choice of organic modifier (Methanol vs. Acetonitrile) affect the analysis?
A2: Methanol and acetonitrile have different polarities and elution strengths. The choice can affect not only the retention time but also the peak shape and resolution between Captopril and this compound. Acetonitrile is generally a stronger solvent in reversed-phase chromatography, which may lead to shorter retention times compared to methanol at the same concentration.
Q3: My peak shape for this compound is poor (e.g., tailing or fronting). How can I improve it?
A3: Poor peak shape can be caused by several factors:
-
Inappropriate Mobile Phase pH: Ensure the mobile phase pH is buffered and is not close to the pKa of the analyte, which can cause peak tailing.
-
Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the mobile phase can lead to peak distortion. Whenever possible, use the mobile phase as the sample solvent.[9]
-
Column Overload: Injecting too concentrated a sample can cause peak fronting. Try diluting your sample.
-
Secondary Interactions: Peak tailing can also result from interactions between the analyte and active sites on the column. Using a lower pH can help deactivate residual silanols.
Q4: Can I use a gradient elution method?
A4: Yes, gradient elution can be used. For instance, a gradient method can be employed to elute Captopril and then increase the organic modifier concentration to elute the more retained disulfide.[7][8] This can be particularly useful for complex sample matrices or when analyzing other related impurities.
Quantitative Data Summary
The following tables summarize retention time data for this compound under different mobile phase conditions as reported in various studies.
Table 1: Isocratic Elution Data for this compound
| Organic Modifier | Aqueous Phase | Ratio (v/v/v) | Flow Rate (mL/min) | Column Type | Retention Time (min) | Reference |
| Methanol | Milli-Q water, Trifluoroacetic acid | 55:45:0.05 | 0.1 | Waters Acquity UHPLC BEH C18 | 2.657 | [2][5][10][11][12] |
| Methanol | Water, Phosphoric acid (to pH 3.0) | 70:30 | 1.0 | Purospher Start C18 | Not specified for disulfide | [6] |
| Methanol | Water | 45:55 | Not Specified | Beckman Ultrasphere ODS | Not specified for disulfide | [7] |
| Acetonitrile | 0.05% Orthophosphoric acid in water | 30:70 | 1.0 | Agilent Poroshell C18 | Not specified for disulfide | [7] |
Table 2: Gradient Elution Data for this compound
| Organic Modifier | Aqueous Phase | Gradient Conditions | Flow Rate (mL/min) | Column Type | Retention Time (min) | Reference |
| Acetonitrile | 15 mM Phosphoric acid | Gradient elution | 1.2 | Luna C18 (2) | Approx. 12.5 | [8] |
| Methanol | Ammonium formate buffer (100 mM, pH 3.1) | Stepwise gradient | 1.1 | Zorbax XBD C18 | Not specified | [4] |
Experimental Protocols
Method 1: Isocratic UHPLC Method
-
Objective: To achieve a rapid and efficient separation of Captopril and this compound.
-
Instrumentation: Ultra High-Performance Liquid Chromatography (UHPLC) system with UV detection.[5][10][11][12]
-
Column: Waters Acquity UHPLC BEH C18, 1.7 µm, 2.1 mm x 50 mm.[5][10][11][12]
-
Mobile Phase: A mixture of Methanol, Milli-Q water, and Trifluoroacetic acid in a ratio of 55:45:0.05 (v/v/v).[5][10][11][12]
-
Procedure:
-
Prepare the mobile phase by mixing the components in the specified ratio.
-
Degas the mobile phase using sonication or another suitable method.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Prepare the sample and standard solutions, dissolving them in the mobile phase if possible.
-
Inject the prepared solutions into the UHPLC system.
-
Under these conditions, Captopril elutes at approximately 1.744 minutes, and this compound elutes at approximately 2.657 minutes.[5][10][11][12]
-
Method 2: Isocratic HPLC Method
-
Objective: Simultaneous determination of Captopril and diuretics.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with UV detection.[6]
-
Column: Purospher Start C18, 5 µm, 250 mm x 4.6 mm.[6]
-
Mobile Phase: A mixture of methanol and water (70:30 v/v), with the pH adjusted to 3.0 using 85% phosphoric acid.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV at 225 nm.[6]
-
Procedure:
-
Prepare the mobile phase by mixing methanol and water.
-
Adjust the pH of the mixture to 3.0 with phosphoric acid.
-
Degas and filter the mobile phase.
-
Equilibrate the column with the prepared mobile phase.
-
Prepare samples and standards for injection.
-
Inject the solutions into the HPLC system.
-
Visualizations
Caption: Troubleshooting workflow for this compound retention time shifts.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. visaemdebate.incqs.fiocruz.br [visaemdebate.incqs.fiocruz.br]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 9. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 10. phmethods.net [phmethods.net]
- 11. [2107.09724] Quantification of Captopril using Ultra High Performance Liquid Chromatography [arxiv.org]
- 12. arxiv.org [arxiv.org]
Validation & Comparative
A Comparative Guide to Stability-Indicating HPLC Methods for Captopril and its Disulfide
For researchers, scientists, and drug development professionals, establishing a reliable and validated analytical method is paramount for ensuring the quality and stability of pharmaceutical products. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) methods for the simultaneous determination of Captopril and its primary degradation product, Captopril disulfide.
Captopril, an angiotensin-converting enzyme (ACE) inhibitor, is susceptible to oxidation, leading to the formation of this compound, its major impurity.[1][2] A stability-indicating analytical method is crucial to accurately quantify Captopril while simultaneously separating it from its degradation products. This ensures that the method can reliably assess the stability of Captopril in various formulations and under different storage conditions.[3]
This guide outlines the experimental protocols for both traditional HPLC and modern UHPLC methods, presenting a clear comparison of their performance based on validation parameters stipulated by the International Council for Harmonisation (ICH) guidelines.[4][5]
Experimental Protocols
Method 1: Conventional HPLC
A widely referenced HPLC method for the analysis of Captopril and this compound utilizes a reversed-phase approach.
-
Chromatographic Conditions:
Method 2: Ultra-High-Performance Liquid Chromatography (UHPLC)
The UHPLC method offers a significant improvement in speed and efficiency, making it a "greener" alternative with reduced solvent consumption.[1]
-
Chromatographic Conditions:
Method Validation Workflow
The validation of an analytical method is a critical process to ensure its suitability for the intended purpose. The following diagram illustrates the typical workflow for validating a stability-indicating HPLC method according to ICH guidelines.
Caption: Workflow for the validation of a stability-indicating HPLC method.
Performance Comparison
The following tables summarize the quantitative data from the validation of both the HPLC and UHPLC methods, demonstrating the key performance differences.
Table 1: Chromatographic Performance
| Parameter | HPLC Method | UHPLC Method |
| Retention Time (Captopril) | 5.461 min | 1.744 min[1][7] |
| Retention Time (this compound) | 10.809 min | 2.657 min[1][7] |
| Resolution | > 2 | 4.3[7] |
| Run Time | 20 min | 5 min[7] |
| Mobile Phase Consumption (per run) | ~20 mL | ~0.5 mL |
Table 2: Method Validation Parameters (as per ICH Guidelines)
| Parameter | Acceptance Criteria | HPLC Method Performance | UHPLC Method Performance |
| Specificity | No interference at the retention time of the analyte | Specific | Specific[7] |
| Linearity (r²) | ≥ 0.999 | > 0.99 | > 0.999[7] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.18 - 100.15%[8] | Within acceptance criteria |
| Precision (% RSD) | ≤ 2.0% | < 2.0% | 0.5%[7] |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | 0.3 µg/mL[8] | Calculated based on SD and slope |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of 10:1 | 1 µg/mL[8] | Calculated based on SD and slope |
| Robustness | No significant change in results with small variations in method parameters | Robust | Robust |
Forced Degradation Studies
To confirm the stability-indicating nature of the analytical methods, forced degradation studies are performed. Captopril is subjected to various stress conditions to induce degradation.[9] The analytical method must be able to separate the intact drug from any degradation products formed.
Typical Stress Conditions:
-
Acidic hydrolysis (e.g., 1 M HCl)[8]
-
Alkaline hydrolysis (e.g., 0.1 M NaOH)[8]
-
Oxidative degradation (e.g., 3% v/v H₂O₂)[8]
-
Thermal degradation
-
Photolytic degradation
In all conditions, the developed HPLC and UHPLC methods have demonstrated the ability to resolve the Captopril peak from the this compound peak and other potential degradants, confirming their suitability for stability studies.[10]
Conclusion
Both the conventional HPLC and the more modern UHPLC methods are suitable for the stability-indicating analysis of Captopril and its disulfide. The choice of method will depend on the specific needs of the laboratory.
The UHPLC method offers significant advantages in terms of:
-
Speed: A 75% reduction in run time allows for higher sample throughput.[1]
-
Efficiency: Sharper peaks and better resolution.
-
Cost-Effectiveness and Environmental Impact: A substantial reduction in solvent consumption (up to 97.5% less mobile phase) leads to lower costs and a "greener" analytical footprint.[7][11]
The conventional HPLC method , while slower and consuming more solvent, remains a robust and reliable option, particularly for laboratories that may not have access to UHPLC instrumentation.
Ultimately, the validation data presented demonstrates that both methods are accurate, precise, and specific for their intended purpose. For new method development, the UHPLC approach is highly recommended due to its clear advantages in efficiency and sustainability.
References
- 1. phmethods.net [phmethods.net]
- 2. actascientific.com [actascientific.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. pharmtech.com [pharmtech.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. japanese.tsijournals.com [japanese.tsijournals.com]
- 7. researchgate.net [researchgate.net]
- 8. ijpsonline.com [ijpsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. arxiv.org [arxiv.org]
A Head-to-Head Battle: HPLC vs. UHPLC for Captopril Disulfide Quantification
In the realm of pharmaceutical analysis, the accurate quantification of drug impurities is paramount to ensuring product safety and efficacy. Captopril, an angiotensin-converting enzyme (ACE) inhibitor, is susceptible to oxidation, leading to the formation of its primary degradation product, Captopril disulfide. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) methods for the quantification of this compound, offering researchers and drug development professionals the data and protocols necessary to select the optimal analytical technique for their needs.
Performance Face-Off: Speed, Efficiency, and Consumption
The primary advantages of UHPLC over traditional HPLC lie in its ability to provide faster analysis times and improved resolution, all while consuming significantly less solvent.[1][2] A direct comparison of a standard USP HPLC method and a developed UHPLC method for the analysis of Captopril and this compound highlights these differences starkly.
The UHPLC method demonstrates a significant reduction in run time, from 20 minutes for the HPLC method to a mere 5 minutes.[3][4] This 75% reduction in analysis time can dramatically increase sample throughput.[3][4] Furthermore, the mobile phase consumption for the UHPLC method is a scant 8.5 mL per run, a staggering 97.5% less than the 340 mL required for the HPLC method.[3][4] This not only translates to substantial cost savings but also aligns with the principles of green chemistry by minimizing waste generation.[1][4]
The enhanced efficiency of UHPLC is achieved through the use of columns packed with smaller particles (typically sub-2 µm), which operate at higher pressures.[2][5] This results in sharper, narrower peaks and improved resolution between analytes.[2] In the comparative study, the resolution between Captopril and this compound was greater than 1.5 for the UHPLC method, indicating a clear separation of the two compounds.[1]
| Parameter | HPLC Method (USP) | UHPLC Method | Key Advantages of UHPLC |
| Run Time | 20 minutes | 5 minutes | 75% more efficient[3][4] |
| Mobile Phase Consumption | 340 mL | 8.5 mL | 97.5% less mobile phase used[3][4] |
| Retention Time (Captopril) | 5.461 minutes | 1.744 minutes | Faster elution[1][4] |
| Retention Time (this compound) | 10.809 minutes | 2.657 minutes | Faster elution[1][4] |
| Resolution | Not explicitly stated, but meets USP requirements | > 1.5[1] | Excellent separation |
| Column Particle Size | 3-5 µm (Typical for HPLC) | 1.7 µm[1][3] | Higher efficiency and resolution[5] |
| Operating Pressure | Below 6,000 psi (Typical for HPLC) | Exceeds 15,000 psi (Typical for UHPLC)[5] | Enables use of smaller particles |
Experimental Protocols
Below are the detailed methodologies for the compared HPLC and UHPLC methods for the quantification of this compound.
UHPLC Method
-
Column: Water Aquity UHPLC BEH C18, 1.7 µm, 2.1 mm × 50 mm[1][3]
-
Mobile Phase: An isocratic mixture of Methanol, Milli-Q water, and Trifluoroacetic acid in a ratio of 55:45:0.05 (v/v/v)[1][3]
-
Injection Volume: 0.8 µL
-
Sample Preparation:
-
A standard solution of Captopril is prepared by dissolving 10 mg of Captopril reference standard in a 50 mL volumetric flask with the mobile phase to a concentration of 0.2 mg/mL.[1]
-
A this compound solution is prepared by dissolving 25 mg of this compound in a 50 mL volumetric flask with the mobile phase.[1]
-
A resolution solution is prepared by taking 10 mg of Captopril reference standard in a 50 mL volumetric flask, adding 5 mL of the this compound solution (0.5 mg/mL), and diluting to volume with the mobile phase.[1]
-
All solutions are filtered through a 0.45 µm filter before injection.[1]
-
HPLC Method (Based on USP)
While the specific parameters of the USP HPLC method used for direct comparison were not fully detailed in the reference, a typical validated HPLC method for Captopril and its disulfide is described below.
-
Column: LiChrospher® 100 RP-8 (250 × 4.6 mm i.d., 5 µm)[6]
-
Mobile Phase: A mixture of methanol and water (containing 0.001% phosphoric acid, pH 2.3) in a 1:1 ratio.[6]
-
Flow Rate: 1.0 mL/minute[6]
-
Injection Volume: 20 µl[6]
-
Detection Wavelength: 220 nm[6]
Visualizing the Workflow and Comparison
To better illustrate the processes and the key differentiators, the following diagrams are provided.
Caption: General experimental workflow for both HPLC and UHPLC analysis of this compound.
Caption: Key performance parameter comparison between HPLC and UHPLC for this compound analysis.
Conclusion
For the quantification of this compound, UHPLC emerges as a superior technique to traditional HPLC. Its significant advantages in terms of speed, efficiency, reduced solvent consumption, and excellent resolution make it the method of choice for high-throughput laboratories and for organizations committed to sustainable analytical practices. While HPLC remains a robust and reliable technique, the performance gains offered by UHPLC in this application are substantial and compelling. The choice between the two will ultimately depend on the specific needs and resources of the laboratory; however, for new method development, UHPLC is the clear frontrunner.
References
A Comparative Guide to LC-MS/MS and HPLC-UV Methods for the Quantification of Captopril Disulfide
For researchers, scientists, and drug development professionals, the accurate quantification of captopril and its primary degradation product, captopril disulfide, is critical for ensuring drug stability, efficacy, and safety. This guide provides a detailed comparison of two common analytical techniques: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), offering insights into their respective methodologies and performance characteristics for the analysis of this compound.
Captopril, an angiotensin-converting enzyme (ACE) inhibitor, is susceptible to oxidation, leading to the formation of this compound.[1] Monitoring this impurity is a key aspect of quality control in pharmaceutical formulations and bioanalytical studies. The choice between LC-MS/MS and HPLC-UV for this purpose depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix.
Methodological Overview
Both LC-MS/MS and HPLC-UV are powerful chromatographic techniques used to separate and quantify compounds of interest. However, they differ significantly in their detection principles. HPLC-UV relies on the absorption of ultraviolet light by the analyte, while LC-MS/MS provides structural information and higher selectivity by measuring the mass-to-charge ratio of the analyte and its fragments.
A general workflow for the analysis of this compound using either technique involves sample preparation, chromatographic separation, detection, and data analysis. In biological samples, a key consideration is the potential for captopril to form disulfides with endogenous thiols. To accurately quantify the total captopril that could convert to the disulfide form, a reduction step, often using dithiothreitol (DTT), can be incorporated into the sample preparation process to convert the disulfides back to captopril before analysis.[2]
Experimental Protocols
Detailed experimental conditions are crucial for method replication and validation. The following tables summarize typical parameters for both HPLC-UV and LC-MS/MS methods based on published literature.
HPLC-UV Method Protocol
| Parameter | Description |
| Column | Luna C18 (250 x 4.6 mm, 5 µm)[3] or Waters Aquity UHPLC BEH C18 (50 x 2.1 mm, 1.7 µm)[1] |
| Mobile Phase | Isocratic: Methanol, Milli-Q water, and Trifluoroacetic acid (55:45:0.05 v/v/v)[1] Gradient: Phosphoric acid (15 mM) and Acetonitrile[3] |
| Flow Rate | 0.1 mL/min[1] or 1.2 mL/min[3] |
| Detection Wavelength | 210 nm[3] or 220 nm[1] |
| Column Temperature | 50 °C[3] |
| Injection Volume | 0.8 µL[4] |
LC-MS/MS Method Protocol
| Parameter | Description |
| Column | Discovery C18 (50 x 2.1 mm, 5 µm) or Waters Xterra RP C18 (150 x 4.6 mm, 5 µm)[5] |
| Mobile Phase | Gradient: Acetonitrile, water, and formic acid Isocratic: Methanol and 0.1% formic acid (90:10, v/v)[6] |
| Flow Rate | 0.4 mL/min or 0.7 mL/min[6] |
| Ionization Mode | Electrospray Ionization (ESI), typically in positive mode for captopril and negative mode for this compound.[6] |
| MS/MS Transition | Captopril: m/z 218 -> 171.6[7] |
| Injection Volume | 5 µL |
Performance Characteristics: A Comparative Analysis
The choice of analytical method is often dictated by its performance characteristics. LC-MS/MS generally offers superior sensitivity and selectivity, while HPLC-UV can be a more accessible and cost-effective option for routine analysis.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 0.3–1.5 mg/mL (for captopril)[8] | 2–200 ng/mL (for captopril), 10–250 ng/mL (for this compound)[6], 10–2000 ng/mL (for captopril)[9] |
| Limit of Detection (LOD) | 15 ng/mL (for captopril derivatized)[8] | Typically in the low ng/mL to pg/mL range. |
| Limit of Quantitation (LOQ) | 30 ng/mL (for captopril derivatized)[8] | 2.0 ng/mL[2], 10 ng/mL[9] |
| Accuracy (% Recovery) | 98-102%[10] | 90.16 to 96.18% (Intra-day)[7], 88.54 to 100.35% (Intra-day)[9] |
| Precision (%RSD) | < 2.0%[10] | Intra-day: 2.60 to 9.66%[7], Inter-day: 5.04 to 10.10%[7] |
| Selectivity | Good, but can be susceptible to interference from co-eluting compounds with similar UV absorption. | Excellent, due to the specificity of mass-to-charge ratio detection. |
| Run Time | Can be longer, e.g., < 20 minutes.[3] A UHPLC-UV method can significantly reduce this to around 5 minutes.[4] | Often faster, with run times as short as 1 minute reported.[6] |
Conclusion
Both HPLC-UV and LC-MS/MS are suitable methods for the determination of this compound. The selection of the most appropriate technique hinges on the specific requirements of the analysis.
-
HPLC-UV is a robust and cost-effective method suitable for quality control of pharmaceutical formulations where the concentration of this compound is expected to be relatively high. Its simplicity makes it accessible to a wider range of laboratories.
-
LC-MS/MS is the preferred method for bioanalytical studies and for the detection of trace levels of this compound. Its superior sensitivity and selectivity are essential when dealing with complex biological matrices and low analyte concentrations. The faster run times offered by modern UPLC-MS/MS systems also provide a high-throughput advantage.
Ultimately, a thorough cross-validation of both methods within the intended laboratory setting is recommended to ensure data integrity and to select the most fit-for-purpose analytical solution.
References
- 1. phmethods.net [phmethods.net]
- 2. redalyc.org [redalyc.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Greenness assessment of UPLC/MS/MS method for determination of two antihypertensive agents and their harmful impurities with ADME/TOX profile study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A selective and rapid method for the quantification of captopril in human plasma using liquid chromatography/selected reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. japsonline.com [japsonline.com]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Captopril Disulfide and Other Captopril Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of Captopril disulfide and other metabolites of Captopril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor. By presenting objective performance data and supporting experimental evidence, this document aims to be a valuable resource for researchers, scientists, and professionals involved in drug development and pharmacological studies.
Executive Summary
Captopril, the first orally active ACE inhibitor, undergoes extensive metabolism in the body, leading to the formation of several metabolites, primarily this compound (the dimer) and Captopril-cysteine disulfide.[1] While Captopril is the pharmacologically active agent, its disulfide metabolites, once considered inactive, have been shown to contribute to the overall therapeutic effect through reversible conversion back to the parent drug.[2][3] This guide delves into a comparative analysis of their pharmacokinetics, pharmacodynamics, and toxicological profiles, supported by experimental data and detailed methodologies.
Comparative Pharmacokinetics
The pharmacokinetic profiles of Captopril and its disulfide metabolites exhibit significant differences, particularly in patients with renal impairment. The disulfide metabolites demonstrate a longer half-life and accumulate in individuals with compromised kidney function, which can prolong the drug's therapeutic effect.[2][3]
| Parameter | Captopril (Unchanged) | This compound Conjugates (Total) | Captopril-Cysteine Disulfide | Reference |
| Peak Plasma Concentration (Cmax) in Normal Renal Function | 0.181 µg/mL | 0.924 µg/mL | Data not individually specified | [2] |
| Peak Plasma Concentration (Cmax) in Uremic Patients | 0.447 µg/mL | 3.62 µg/mL | Data not individually specified | [2] |
| Time to Peak Plasma Concentration (Tmax) in Normal Renal Function | ~1 hour | ~3 hours | Data not individually specified | [1] |
| Time to Peak Plasma Concentration (Tmax) in Uremic Patients | ~1 hour | ~8 hours | Data not individually specified | [2] |
| Elimination Half-life (t½) in Normal Renal Function | ~2 hours | Longer than Captopril | Data not individually specified | [1] |
| Elimination Half-life (t½) in Uremic Patients | Increased | 46 ± 19 hours | Data not individually specified | [2] |
| Protein Binding | 25-30% | Data not available | Data not available | [1] |
| Bioavailability | ~75% (decreased by food) | Not directly absorbed | Not directly absorbed | [1] |
Comparative Pharmacodynamics
The primary pharmacodynamic effect of Captopril is the inhibition of the angiotensin-converting enzyme (ACE). While Captopril is the most potent inhibitor, its disulfide metabolites, particularly this compound, can be converted back to the active form, thereby contributing to the overall antihypertensive effect.[2][3]
| Parameter | Captopril | This compound | Captopril-Cysteine Disulfide | Reference |
| ACE Inhibition (IC50) | ~20 nM (in vitro) | Less potent than Captopril | Data not available | [4] |
| In Vivo Efficacy (ID50) | Data not available | 0.231 mg/kg (i.v. in anesthetized dogs) | Data not available | [5][6] |
| Mechanism of Action | Direct competitive inhibitor of ACE | Pro-drug, converted to Captopril in vivo | Pro-drug, converted to Captopril in vivo | [2][3] |
Comparative Toxicology
Captopril has a well-established safety profile, with acute toxicity being relatively low. Specific toxicological data for the individual disulfide metabolites are limited, but they are generally considered to have a safety profile linked to the parent compound, as they can be converted back to Captopril.
| Parameter | Captopril | This compound | Captopril-Cysteine Disulfide | Reference |
| Oral LD50 (rats) | 4245 - 4336 mg/kg | Data not available | Data not available | [7] |
| Oral LD50 (mice) | 4249 - 5050 mg/kg | Data not available | Data not available | [7] |
| Known Toxicities | Hypotension, cough, angioedema, potential for renal dysfunction in susceptible individuals. | Generally associated with Captopril's side effects. Suspected of damaging fertility or the unborn child. Causes serious eye damage. | Data not available | [8][9] |
Metabolic and Signaling Pathways
Captopril Metabolic Pathway
Captopril is primarily metabolized in the liver to Captopril-cysteine disulfide and the disulfide dimer of Captopril (this compound). This process is reversible, allowing the metabolites to act as a reservoir for the active drug.
Caption: Metabolic pathway of Captopril.
Captopril Signaling Pathway
The binding of Captopril to Angiotensin-Converting Enzyme (ACE) not only blocks the conversion of Angiotensin I to Angiotensin II but also triggers intracellular signaling pathways, including the phosphorylation of JNK and ERK1/2.[10][11] This can lead to the modulation of genes involved in inflammation and cellular internalization.[10][11]
References
- 1. Captopril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. research.monash.edu [research.monash.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 64806-05-9 [chemicalbook.com]
- 6. caymanchem.com [caymanchem.com]
- 7. [Acute toxicological studies of captopril in rats and mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Extraction of Captopril Disulfide from Plasma for Bioanalytical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three common extraction techniques for Captopril and its primary metabolite, Captopril disulfide, from human plasma: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). The selection of an appropriate extraction method is critical for the accuracy and precision of bioanalytical assays used in pharmacokinetic and toxicokinetic studies. This document outlines the experimental protocols and presents key performance data to aid researchers in selecting the most suitable technique for their specific needs.
A crucial consideration in the bioanalysis of Captopril is the instability of its free sulfhydryl group, which readily oxidizes to form this compound and other mixed disulfides with endogenous thiols. To accurately quantify the total Captopril concentration, a reduction step is often incorporated into the sample preparation workflow to convert the disulfide forms back to the parent drug. This guide incorporates this essential step into the described methodologies.
Experimental Protocols
The following sections detail the experimental procedures for each extraction technique.
1. Solid-Phase Extraction (SPE)
Solid-phase extraction is a chromatographic technique that separates components of a mixture based on their physical and chemical properties. For this compound, a reversed-phase SPE cartridge is commonly used.
-
Reduction Step:
-
To a 500 µL plasma sample, add 50 µL of a 200 mM dithiothreitol (DTT) solution in water.
-
Vortex the mixture for 30 seconds to ensure thorough mixing.
-
Allow the sample to stand for 20 minutes at room temperature to facilitate the reduction of this compound to Captopril.
-
-
Extraction Protocol:
-
Conditioning: Condition an OASIS HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
-
2. Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction separates compounds based on their relative solubilities in two different immiscible liquids.
-
Reduction Step:
-
To a 500 µL plasma sample, add 40 µL of a 200 mM dithiothreitol (DTT) solution.
-
Vortex the sample for 30-40 seconds.
-
-
Extraction Protocol:
-
Add 3 mL of an extraction solvent mixture of diethyl ether and dichloromethane (65:35 v/v) to the plasma sample.
-
Vortex the mixture vigorously for 1 minute to ensure efficient extraction.
-
Centrifuge the sample at 3000 rpm for 5 minutes to separate the organic and aqueous layers.[1]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 37°C.[1]
-
Reconstitute the residue in 100 µL of the mobile phase for analysis.[1]
-
3. Protein Precipitation (PPT)
Protein precipitation is a widely used method for sample clean-up in bioanalysis, where a solvent is added to precipitate the plasma proteins, leaving the analyte of interest in the supernatant.
-
Reduction Step:
-
To a 500 µL plasma sample, add 50 µL of a 200 mM dithiothreitol (DTT) solution in water.
-
Add 50 µL of 1% formic acid.
-
Vortex the solution for 30 seconds.
-
-
Extraction Protocol:
Performance Comparison of Extraction Techniques
The following table summarizes the quantitative performance of the different extraction techniques based on published experimental data.
| Performance Metric | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Extraction Recovery (%) | 107.2 ± 9.5[3][4] | 95 - 99.9[5] | 99[6], >90.39[7] |
| Matrix Effect | Not explicitly reported | Not explicitly reported | No matrix effect observed[7] |
| Lower Limit of Quantification (LLOQ) | 10.00 ng/mL[3][4] | 50 ng/mL[5] | 10 ng/mL[2][6] |
| Precision (%RSD) | Inter-batch: 0.88 - 1.95[3][4] | Not explicitly reported | Intra-day: < 6[2], < 9.9[6] |
| Accuracy (%) | Intra-batch: 97.15 - 105.77[3][4] | Not explicitly reported | Inter-day: 89.48 - 108.89[2] |
Visualizing the Methodologies
The following diagrams illustrate the general workflow and a comparison of the extraction techniques.
Caption: General workflow for the bioanalytical determination of total Captopril in plasma.
Caption: Comparative workflow of SPE, LLE, and PPT for this compound extraction.
References
- 1. Simple measurement of captopril in plasma by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. a protein precipitation extraction method: Research protocol with step-by-step guide and materials - Peeref [peeref.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Determination of free captopril in human plasma by liquid chromatography with mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Inter-laboratory comparison of Captopril disulfide quantification methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantification of Captopril disulfide, the primary oxidative degradation product of the angiotensin-converting enzyme (ACE) inhibitor, Captopril. The stability of Captopril is a critical quality attribute, and accurate quantification of its disulfide impurity is essential for quality control and stability studies of pharmaceutical formulations. This document outlines the experimental protocols and performance characteristics of various chromatographic methods based on published data.
Comparative Performance of Analytical Methods
While no direct inter-laboratory comparison studies for this compound quantification were identified in the public domain, this guide compiles and compares the performance of validated methods from individual research publications. The following table summarizes the key performance parameters of different High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) methods.
| Parameter | Method 1: UHPLC-UV [1][2][3][4] | Method 2: RP-HPLC-UV [5][6] | Method 3: HPLC-UV [7][8] |
| Instrumentation | Waters Acquity UHPLC BEH C18 | Not Specified | Not Specified |
| Column | 1.7 µm, 2.1 x 50 mm | Not Specified | Luna C18, 5 µm |
| Mobile Phase | Methanol:Water:Trifluoroacetic acid (55:45:0.05 v/v/v) | Acetonitrile (28-36% v/v), pH 2.8-3.6 | Phosphoric acid (15 mM) and Acetonitrile |
| Flow Rate | 0.1 mL/min | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 220 nm | UV at 210 nm | UV at 210 nm |
| Retention Time | 2.657 min | Not explicitly stated for disulfide | Not explicitly stated for disulfide |
| Resolution | > 1.5 (between Captopril and this compound)[2] | > 2 (between Captopril and internal standard)[5] | > 1.5 (between all studied impurities)[8] |
| Linearity Range | Not Specified | 1 - 80 µg/mL (for Captopril) | Not Specified |
| Precision (%RSD) | ≤ 2.0%[1] | Not Specified | < 0.5% (for retention times)[8] |
| Accuracy | Not Specified | Not Specified | Not Specified |
| LOD/LOQ | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies for the cited analytical techniques are provided below to facilitate replication and adaptation in your laboratory.
Method 1: UHPLC-UV[1][2][3][4]
This method was developed for the efficient quantification of Captopril and this compound in pharmaceutical dosage forms.
-
Instrumentation: Waters Acquity UHPLC system with a UV detector.
-
Column: Waters Acquity UHPLC BEH C18, 1.7 µm, 2.1 mm x 50 mm.
-
Mobile Phase: An isocratic mixture of Methanol, Milli-Q water, and Trifluoroacetic acid in the ratio of 55:45:0.05 (v/v/v).
-
Flow Rate: 0.1 mL/min.
-
Detection Wavelength: 220 nm.
-
Sample Preparation:
-
A standard solution of this compound is prepared by dissolving 25 mg in a 50 mL volumetric flask with the mobile phase to achieve a concentration of 0.5 mg/mL.
-
A resolution solution is prepared by dissolving 10 mg of Captopril reference standard in a 50 mL volumetric flask, adding 5 mL of the 0.5 mg/mL this compound solution, and diluting to volume with the mobile phase. This results in a solution containing 0.2 mg/mL of Captopril and 0.05 mg/mL of this compound.
-
Test samples from pharmaceutical tablets are prepared by crushing tablets, extracting with the mobile phase, sonicating, and filtering to achieve a target concentration.
-
Method 2: RP-HPLC-UV with Quality by Design[5][6]
This method was developed using a Quality by Design (QbD) approach to ensure robustness.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Mobile Phase: A mixture of acetonitrile (ranging from 28% to 36% v/v) and an aqueous buffer with a pH ranging from 2.8 to 3.6.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Method Development: A central composite design was used to optimize the acetonitrile content, pH, and column temperature to achieve the best resolution and peak shape.
Method 3: HPLC-UV for Impurity Profiling[7][8]
This method is designed as a stability-indicating assay for Captopril and its impurities, including this compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Luna C18, 5 µm.
-
Column Temperature: 50 °C.
-
Mobile Phase: A gradient elution using 15 mM phosphoric acid and acetonitrile.
-
Flow Rate: 1.2 mL/min.
-
Detection Wavelength: 210 nm.
-
Performance: This method was shown to separate all known impurities of Captopril with good reproducibility of retention times (RSD < 0.5%) and resolution (R > 1.5).
Workflow for a Hypothetical Inter-Laboratory Comparison Study
To ensure the reproducibility and robustness of a chosen analytical method, an inter-laboratory comparison study is the gold standard. The following diagram illustrates a typical workflow for such a study.
Caption: Workflow for an inter-laboratory comparison study.
References
- 1. phmethods.net [phmethods.net]
- 2. researchgate.net [researchgate.net]
- 3. [2107.09724] Quantification of Captopril using Ultra High Performance Liquid Chromatography [arxiv.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. ijpsonline.com [ijpsonline.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. doaj.org [doaj.org]
- 8. scispace.com [scispace.com]
Safety Operating Guide
Personal protective equipment for handling Captopril disulfide
This guide provides immediate, essential safety and logistical information for handling Captopril disulfide in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to avoid all personal contact, including inhalation.[1] The following personal protective equipment is recommended:
| Protection Type | Specific Recommendations | Rationale & Source |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields or a face shield. | Conforms to EN 166 (EU) or NIOSH (US) standards to protect against dust and splashes.[2][3] |
| Skin Protection | Handle with chemical-impermeable gloves (e.g., tested to EN 374). Wear a complete protective suit to prevent skin contact. | Gloves must be inspected before use and disposed of properly.[3][4] A full suit is necessary for comprehensive protection.[3] |
| Respiratory Protection | Use a full-face particle respirator (N100 or P3 type) or a full-face supplied-air respirator. | Required when engineering controls are insufficient or as the sole means of protection.[3] A dust respirator is necessary when handling the powder form.[1] |
Engineering controls, such as enclosed local exhaust ventilation or a laminar flow cabinet, are essential, especially at points where dust or fumes may be generated.[1] An emergency shower should be readily accessible.[1]
Operational and Disposal Plans
Handling Procedures:
-
General Handling: Avoid all personal contact, including inhalation of dust.[1][4] Handle in a well-ventilated area, preferably within a laboratory hood.[1][5]
-
Hygiene Practices: Do not eat, drink, or smoke in the handling area.[1] Wash hands thoroughly with soap and water after handling.[1] Contaminated work clothes should be laundered separately before reuse.[1]
-
Dust Control: Use procedures that do not generate dust. If dust is generated, use appropriate respiratory protection.[1][4]
Storage Requirements:
-
Conditions: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[1][3] A storage temperature of -20°C is also recommended.[6][7]
-
Incompatibilities: Store away from oxidizing agents and incompatible materials.[1] Also, keep away from foodstuff containers.[1]
-
Container Integrity: Protect containers from physical damage and check regularly for leaks.[1]
Disposal Plan:
-
Regulations: All waste must be handled in accordance with local, state, and federal regulations.[1]
-
Procedure: Disposal may involve burial in a licensed landfill for chemical and pharmaceutical wastes or incineration in a licensed facility after mixing with a suitable combustible material.[1]
-
Containers: Decontaminate empty containers and observe all label safeguards until they are cleaned and destroyed.[1]
Emergency Procedures
First Aid Measures:
-
Eye Contact: Immediately wash out with fresh running water. Ensure complete irrigation by keeping eyelids apart. Seek medical attention.[1] Removal of contact lenses should only be done by skilled personnel.[1][4]
-
Skin Contact: If skin or hair contact occurs, flush with running water and soap if available. Remove all contaminated clothing immediately. Seek medical attention if irritation occurs.[1][4]
-
Inhalation: If fumes, aerosols, or combustion products are inhaled, remove the individual from the contaminated area to fresh air.[1][4]
-
Ingestion: Do NOT induce vomiting. Give water to rinse out the mouth and then provide liquid slowly. Seek medical advice.[1] Never give anything by mouth to an unconscious person.[1][3]
Spill Response: For minor spills, clean up waste regularly and immediately.[1][4] For larger spills, a more structured response is required. The following workflow outlines the procedure for managing a this compound spill.
Caption: Workflow for handling a this compound spill.
Quantitative Data Summary
The following table summarizes key physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C18H28N2O6S2 | [6] |
| Molecular Weight | 432.55 g/mol | [6] |
| Physical State | Crystalline powder; Solid | [1][6] |
| Color | White to Off-White | [6] |
| Melting Point | 224-226°C (451.5-453°F) | [1][6] |
| Solubility | Partly miscible in water. Soluble in DMSO (slightly), Ethanol (slightly), Methanol (slightly). | [1][6] |
| Storage Temperature | -20°C | [6][7] |
| HS Code | 2933999552 | [6] |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
